molecular formula C7H18N2 B3308354 [1-(Dimethylamino)propan-2-yl](ethyl)amine CAS No. 937679-95-3

[1-(Dimethylamino)propan-2-yl](ethyl)amine

Cat. No.: B3308354
CAS No.: 937679-95-3
M. Wt: 130.23 g/mol
InChI Key: JQURSUCXJUAFGZ-UHFFFAOYSA-N
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Description

[1-(Dimethylamino)propan-2-yl](ethyl)amine is a useful research compound. Its molecular formula is C7H18N2 and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(Dimethylamino)propan-2-yl](ethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(Dimethylamino)propan-2-yl](ethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-N-ethyl-1-N,1-N-dimethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-5-8-7(2)6-9(3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQURSUCXJUAFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Unassuming Workhorse: A Technical Guide to the Physicochemical Properties of N¹,N¹-Dimethylpropane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N¹,N¹-Dimethylpropane-1,2-diamine (CAS No. 108-15-6), a chiral vicinal diamine, is a versatile building block in modern organic and medicinal chemistry. Despite its unassuming structure, its unique combination of a primary and a tertiary amine offers a valuable platform for the synthesis of complex molecules, including pharmaceutical intermediates and chiral ligands. This technical guide provides a comprehensive overview of the core physicochemical properties of N¹,N¹-dimethylpropane-1,2-diamine, supported by detailed experimental protocols and an analysis of its spectroscopic characteristics. The causality behind experimental choices and the implications of its properties for practical applications are discussed to provide field-proven insights for researchers and drug development professionals.

Introduction: Beyond the Name

Initially, it is critical to clarify the nomenclature. The compound of interest, systematically named N¹,N¹-Dimethylpropane-1,2-diamine , is occasionally referred to by the less precise name 1-(Dimethylamino)propan-2-ylamine. Structurally, it features a propane backbone with a primary amine at the C2 position and a tertiary dimethylamino group at the C1 position. This arrangement of functional groups imparts a unique set of properties, including stereochemistry, differential basicity, and nucleophilicity, making it a valuable synthon.

This guide delves into these properties, providing not just the data, but the context and methodology required for its effective use in a laboratory setting. We will explore its fundamental characteristics, methods for their determination, spectroscopic signature, and its applications, particularly in areas relevant to pharmaceutical development.

Core Physicochemical Properties

The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and formulation choices.

Structural and General Properties

N¹,N¹-Dimethylpropane-1,2-diamine is a chiral liquid, typically colorless to pale yellow, with a characteristic amine odor. Its core structure is depicted below, along with its key identifiers.

Caption: Chemical structure of N¹,N¹-Dimethylpropane-1,2-diamine.

Table 1: Key Identifiers and Properties

PropertyValueSource(s)
IUPAC Name N¹,N¹-Dimethylpropane-1,2-diamine-
CAS Number 108-15-6[1][2][3]
Molecular Formula C₅H₁₄N₂[1][2][4]
Molecular Weight 102.18 g/mol [1][4]
Appearance Liquid[1]
Boiling Point 113-125 °C[1]
Melting Point -30.5 °C-
Density 0.823 g/cm³-
Flash Point 22.6 - 35 °C[1]
Water Solubility Miscible / 4.63 (units unspecified)-
pKa (most basic) 9.84-
log Kow -0.0185-
Refractive Index ~1.44-

Note: Some properties are reported across a range from different suppliers and databases. Experimental verification is recommended.

Basicity and pKa Values

The presence of two amine groups with different substitution patterns—a primary (NH₂) and a tertiary (N(CH₃)₂)—results in two distinct basicity constants (pKa values). The tertiary amine is typically more basic than the primary amine in the gas phase due to the electron-donating inductive effect of the methyl groups. However, in aqueous solution, solvation effects can alter this order. The reported pKa of 9.84 likely corresponds to the protonation of the more basic nitrogen.

Understanding these distinct pKa values is crucial for applications in catalysis, where selective deprotonation or metal coordination might be required, and in drug development, where the ionization state at physiological pH (7.4) affects absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols for Property Determination

To ensure scientific integrity, this section details standardized, self-validating protocols for determining key physicochemical properties. The causality behind the procedural steps is explained to provide a deeper understanding.

Boiling Point Determination (Micro-Scale Method)

The Thiele tube method is a reliable and material-sparing technique for determining the boiling point of a liquid.

Causality: This method defines the boiling point as the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure. The continuous stream of bubbles indicates the vapor pressure exceeds the external pressure. As the system cools, the precise moment the liquid re-enters the capillary tube signifies that the internal and external pressures are equal.

Protocol:

  • Sample Preparation: Fill a small glass vial (e.g., a 6 x 50 mm culture tube) to about half-full with N¹,N¹-dimethylpropane-1,2-diamine.[2]

  • Capillary Inversion: Place a melting-point capillary tube, sealed end up, into the vial.[2]

  • Apparatus Assembly: Attach the vial to a thermometer using a small rubber band, ensuring the bottom of the vial is level with the thermometer bulb.[2]

  • Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is immersed. Heat the side arm of the Thiele tube gently with a micro-burner or heat gun.[5][6]

  • Observation: Heat until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5][6]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[5]

  • Validation: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Caption: Experimental workflow for boiling point determination.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants of the conjugate acids of the diamine.

Causality: This method involves neutralizing the protonated amine(s) with a strong base. By monitoring the pH as a function of the volume of titrant added, a titration curve is generated. The pH at the half-equivalence point(s) corresponds to the pKa value(s), as described by the Henderson-Hasselbalch equation. For a diamine, two inflection points are expected, yielding two pKa values.[7][8]

Protocol:

  • Sample Preparation: Prepare a dilute aqueous solution (e.g., 0.01 M) of N¹,N¹-dimethylpropane-1,2-diamine. To maintain constant ionic strength, a background electrolyte like 0.1 M KCl can be used.

  • Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of a strong acid (e.g., 0.1 M HCl) to ensure both amine groups are fully protonated.

  • Titration: Place the solution in a jacketed beaker to maintain a constant temperature and begin stirring. Immerse a calibrated pH electrode. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) from a burette.

  • Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until a high pH (e.g., pH 12) is reached.

  • Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). Determine the equivalence points from the inflection points of the curve (often found using the first or second derivative). The pH at the halfway point to each equivalence point corresponds to a pKa value.[9]

Spectroscopic Profile

The spectroscopic profile of a molecule is its unique fingerprint, indispensable for identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons (a singlet), the diastereotopic protons of the CH₂ group, the CH proton, the NH₂ protons (a broad singlet), and the C-methyl protons (a doublet). The exact chemical shifts and coupling constants would provide confirmation of the structure.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five unique carbon environments in the molecule: two N-methyl carbons, the methylene carbon (C1), the methine carbon (C2), and the C-methyl carbon.[7][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For N¹,N¹-dimethylpropane-1,2-diamine, key characteristic absorptions include:

  • N-H Stretching: A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.

  • N-H Bending (Scissoring): An absorption around 1600 cm⁻¹.

  • C-N Stretching: Bands in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (102.18). A prominent fragment is often observed from the alpha-cleavage adjacent to the nitrogen atoms, which is a characteristic fragmentation pathway for amines.

Synthesis and Applications in Drug Development

While N¹,N¹-dimethylpropane-1,2-diamine is commercially available, understanding its synthesis provides context for potential impurities and cost-effective production. Its applications are rooted in its bifunctional and chiral nature.

Representative Synthesis

A common strategy for synthesizing chiral 1,2-diamines involves starting from readily available chiral precursors, such as amino acids. A plausible, though not widely documented, route could start from L-alanine.

Conceptual Pathway:

  • Protection: Protection of the amine and carboxylic acid groups of L-alanine.

  • Reduction: Reduction of the protected carboxylic acid to a primary alcohol.

  • Activation & Substitution: Conversion of the alcohol to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with dimethylamine.

  • Deprotection: Removal of the protecting group from the primary amine to yield the final product.

This multi-step process highlights the importance of robust protecting group strategies to ensure regioselectivity.[11]

G A L-Alanine B Protect Amine & Acid A->B C Reduce Acid to Alcohol B->C D Activate Alcohol (e.g., Tosylation) C->D E Substitute with Dimethylamine D->E F Deprotect Amine E->F G N¹,N¹-Dimethylpropane-1,2-diamine F->G

Caption: Conceptual synthesis pathway from L-alanine.

Role as a Chiral Ligand and Intermediate

The true value of N¹,N¹-dimethylpropane-1,2-diamine in drug development lies in its application as a chiral building block.

  • Chiral Ligands: Vicinal diamines are foundational components of highly effective ligands for asymmetric catalysis.[12] When complexed with transition metals (e.g., rhodium, ruthenium, nickel, copper), the resulting chiral catalysts can facilitate enantioselective reactions, such as hydrogenations, cross-couplings, and cyclopropanations.[13] This is critical in pharmaceutical synthesis where often only one enantiomer of a drug is biologically active.

  • Pharmaceutical Scaffolds: The diamine motif is a common feature in many biologically active molecules. This compound can serve as a versatile intermediate, allowing for the differential functionalization of its two amine groups to build more complex molecular architectures. Its use can introduce a key chiral center and modulate properties like solubility and receptor binding.

Safety and Handling

N¹,N¹-Dimethylpropane-1,2-diamine is classified as a flammable liquid and is corrosive. It can cause severe skin burns and eye damage and is harmful if swallowed.[1]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1] Recommended storage temperature is often 2-8 °C.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

N¹,N¹-Dimethylpropane-1,2-diamine is a potent and versatile chemical tool whose value is greater than the sum of its parts. Its combination of a primary and a tertiary amine on a chiral backbone provides a unique handle for synthetic chemists. A thorough understanding of its physicochemical properties, from its boiling point and basicity to its spectroscopic signature, is paramount for its effective and safe utilization. For professionals in drug discovery and development, this compound represents a valuable building block for creating novel chiral ligands and complex pharmaceutical intermediates, underscoring the importance of seemingly simple molecules in the advancement of medicinal chemistry.

References

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  • Goretzke, T., & Thöming, J. (2011). Measurement of polyamine pKa values. PubMed. [Link]

  • PubChem. (n.d.). 1,2-Propanediamine, N,N'-dimethyl-. PubChem Compound Summary for CID 547031. Retrieved March 10, 2026, from [Link]

  • BenchChem. (2025).
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  • University of Calgary. (n.d.). Boiling Point Determination. [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. [Link]

  • PubChem. (n.d.). 1,2-Propanediamine, N2,N2-dimethyl-. PubChem Compound Summary for CID 89217. Retrieved March 10, 2026, from [Link]

  • King Saud University. (n.d.). Experiment name / Determination of Boiling point Purpose. [Link]

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  • Aghabozorg, H., et al. (2012). N 1,N 1-Dimethylpropane-1,2-diaminium bis(6-carboxypyridine-2-carboxylate) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o729–o730. [Link]

  • NIST. (n.d.). 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved March 10, 2026, from [Link]

  • University of Science and Technology of China. (n.d.). 1H-NMR. [Link]

  • Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Li, J., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 32, 1369-1374. [Link]

  • Wang, C., et al. (2020). Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane. Organic Syntheses, 97, 1-17. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved March 10, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. Retrieved March 10, 2026, from [Link]

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  • Hayrapetyan, D., et al. (2020). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry, 18(3), 435-446. [Link]

  • BenchChem. (2025). what are the chemical properties of N,N-Dimethyl-1,3-propanediamine. BenchChem Technical Support.
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1-(Dimethylamino)propan-2-ylamine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Dimethylamino)propan-2-ol

A Note on Chemical Identity: This guide focuses on 1-(Dimethylamino)propan-2-ol (CAS No. 108-16-7), as extensive searches for "1-(Dimethylamino)propan-2-ylamine" consistently resolved to this amino alcohol. It is presumed that this is the compound of interest for researchers and developers.

Introduction

1-(Dimethylamino)propan-2-ol, also known by synonyms such as Dimepranol and N,N-Dimethylisopropanolamine, is a versatile bifunctional molecule featuring a tertiary amine and a secondary alcohol.[1][2][3] This structural arrangement imparts upon it a unique combination of basicity, nucleophilicity, and hydrogen-bonding capabilities, making it a valuable intermediate and reagent in a wide array of chemical syntheses.[3] Its applications span from being a precursor in the synthesis of pharmaceuticals and agrochemicals to its use in the formulation of coatings and adhesives.[3] This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers in drug development.

Part 1: Core Chemical Identifiers and Physicochemical Properties

A clear understanding of a molecule's fundamental properties is paramount for its effective application in research and development. The key identifiers and physicochemical data for 1-(Dimethylamino)propan-2-ol are summarized below.

Table 1: Chemical Identifiers for 1-(Dimethylamino)propan-2-ol[1][2][4]
IdentifierValue
CAS Number 108-16-7
IUPAC Name 1-(dimethylamino)propan-2-ol
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
Canonical SMILES CC(CN(C)C)O
InChI InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3
InChIKey NCXUNZWLEYGQAH-UHFFFAOYSA-N
EC Number 203-556-4
Table 2: Physicochemical Properties of 1-(Dimethylamino)propan-2-ol[2][5][6][7]
PropertyValue
Appearance Colorless to pale yellow liquid
Odor Amine-like
Boiling Point 121-127 °C
Melting Point -85 °C
Density 0.837 g/mL at 25 °C
Flash Point 26 °C
Vapor Pressure 8 mmHg at 20 °C
Refractive Index n20/D 1.419
Solubility Soluble in water
pH 11 (100 g/L in H₂O at 20 °C)

Part 2: Synthesis and Reactivity

Synthesis

A common synthetic route to 1-(Dimethylamino)propan-2-ol involves the reaction of N,N-dimethyl-1,3-diaminopropane with propylene oxide. A patented method describes this synthesis in a reaction kettle, where the raw materials are reacted for 1-3 hours to yield the product.[4] Another approach involves the conversion of 2-(dimethylamino)-1-propanol to 1-(dimethylamino)-2-propanol.[5]

Reactivity

The reactivity of 1-(Dimethylamino)propan-2-ol is dictated by its two functional groups: the tertiary amine and the secondary alcohol. The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a good nucleophile and a base. The hydroxyl group can undergo reactions typical of secondary alcohols, such as esterification, etherification, and oxidation.

Part 3: Applications in Research and Drug Development

The dimethylamino pharmacophore is present in a number of FDA-approved drugs, highlighting the importance of molecules containing this functional group in medicinal chemistry.[6] While 1-(Dimethylamino)propan-2-ol itself is not an active pharmaceutical ingredient, it serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.

Intermediate in Pharmaceutical Synthesis

1-(Dimethylamino)propan-2-ol is utilized as an intermediate in the production of various pharmaceuticals.[3] Its bifunctional nature allows for the introduction of both a basic nitrogen center, which can be important for salt formation and bioavailability, and a hydroxyl group that can be a handle for further chemical modifications.

Synthesis of Heterocyclic Compounds

While not a direct application of 1-(dimethylamino)propan-2-ol, the related compound 1-(dimethylamino)propan-2-one is a key precursor for the synthesis of various heterocyclic systems like pyridines and pyrimidines.[7] This is relevant as the synthesis of such precursors often involves amino alcohols. These heterocyclic scaffolds are prevalent in many drug molecules.

Experimental Protocol: A Generalized Synthesis Involving an Amino Alcohol Intermediate

The following is a generalized protocol that illustrates the type of reaction where an amino alcohol like 1-(dimethylamino)propan-2-ol could be a key reactant, for instance, in the synthesis of a more complex drug intermediate.

Objective: To synthesize a substituted ether from 1-(Dimethylamino)propan-2-ol via Williamson ether synthesis.

Materials:

  • 1-(Dimethylamino)propan-2-ol

  • A suitable alkyl halide (e.g., benzyl bromide)

  • A strong base (e.g., sodium hydride)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran - THF)

  • Standard laboratory glassware and workup reagents

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-(Dimethylamino)propan-2-ol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification A 1-(Dimethylamino)propan-2-ol E Deprotonation to form alkoxide A->E B Alkyl Halide F Nucleophilic attack on alkyl halide B->F C Strong Base (NaH) C->E D Anhydrous Solvent (THF) D->E E->F G Quenching F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Final Product (Substituted Ether) J->K

Caption: Workflow for the synthesis of a substituted ether from 1-(Dimethylamino)propan-2-ol.

Part 4: Safety and Handling

1-(Dimethylamino)propan-2-ol is a hazardous chemical and requires careful handling.[8]

GHS Hazard Classification[1][5]
  • Flammable liquids

  • Acute toxicity, Oral

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation

Precautionary Measures[12][13][14][15]
  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical/ventilating/lighting equipment. Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Response:

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

    • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store in a cool, dry place away from incompatible materials such as acids and strong oxidizing agents.

Conclusion

1-(Dimethylamino)propan-2-ol is a commercially available and versatile chemical intermediate with significant utility in organic synthesis. Its bifunctional nature makes it a valuable building block, particularly in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

  • PubChem. (n.d.). Dimepranol. National Center for Biotechnology Information.
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  • CymitQuimica. (n.d.). CAS 108-16-7: 1-Dimethylamino-2-propanol.
  • Merck. (n.d.). 1-(Dimethylamino)-2-propanol.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-Dimethylamino-2-propanol.
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  • PMC. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • Google Patents. (n.d.). CN114105789A - Synthesis method of dimethylamino propylamine diisopropanol.
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  • Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS) - 1-Dimethylamino-2-Propanol.
  • NIST. (n.d.). 2-Propanol, 1-(dimethylamino)-. National Institute of Standards and Technology.
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An In-depth Technical Guide to the pKa Values and Basicity of 1-(Dimethylamino)propan-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 1-(Dimethylamino)propan-2-ylamine, a diamine of significant interest in various chemical and pharmaceutical applications. We will explore the theoretical underpinnings of its basicity, which arises from its two distinct amine functionalities: a primary and a tertiary amine. This document details both experimental and computational methodologies for the precise determination of its two pKa values. By synthesizing theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to understand and manipulate the physicochemical properties of this versatile molecule.

Introduction: The Significance of Basicity in Diamines

1-(Dimethylamino)propan-2-ylamine, also known as N,N-dimethyl-1,2-propanediamine, is a bifunctional molecule featuring a primary amine and a tertiary amine. The basicity of these nitrogen centers, quantified by their respective pKa values, is a critical parameter that governs the molecule's behavior in chemical and biological systems. The extent of ionization of these amine groups at a given pH dictates crucial properties such as solubility, lipophilicity, and the nature of its interactions with biological targets like receptors and enzymes.[1][2] A thorough understanding of its protonation equilibria is therefore indispensable for applications ranging from catalyst design to the formulation of active pharmaceutical ingredients (APIs).

This guide will dissect the factors influencing the basicity of each amine group, provide detailed, step-by-step protocols for their experimental determination, and introduce computational methods for their prediction.

Theoretical Framework: Protonation Equilibria of a Diamine

As a polyprotic base, 1-(Dimethylamino)propan-2-ylamine undergoes a two-step protonation process in an aqueous solution.[3] Each step is characterized by a distinct equilibrium constant and a corresponding pKa value. The two basic centers are the primary amine (-NH₂) and the tertiary amine (-N(CH₃)₂).

The protonation equilibria can be represented as follows:

Step 1: First Protonation The more basic of the two amine groups will be protonated first. The equilibrium is: B + H₂O ⇌ BH⁺ + OH⁻ where B is the free base, and BH⁺ is the monoprotonated species.

Step 2: Second Protonation The second amine group of the monoprotonated species is then protonated: BH⁺ + H₂O ⇌ BH₂²⁺ + OH⁻ where BH₂²⁺ is the diprotonated species.

The pKa values are the negative logarithms of the acid dissociation constants for the corresponding conjugate acids (BH₂²⁺ and BH⁺).

Factors Influencing the Basicity of the Amine Groups

The relative basicity of the primary and tertiary amines in 1-(Dimethylamino)propan-2-ylamine is a result of a delicate balance of several factors:

  • Inductive Effect: The electron-donating alkyl groups on the tertiary amine increase the electron density on the nitrogen atom, making it inherently more basic than the primary amine.

  • Steric Hindrance: The two methyl groups on the tertiary amine create steric hindrance, which can impede the approach of a proton and its solvation, thereby reducing its basicity.

  • Solvation: The protonated primary amine (R-NH₃⁺) can form more stable hydrogen bonds with water molecules compared to the protonated tertiary amine (R-N⁺H(CH₃)₂). This enhanced solvation stabilizes the conjugate acid of the primary amine, making the primary amine more basic than it would be in the gas phase.

  • Intramolecular Hydrogen Bonding: In the monoprotonated form, there is a possibility of intramolecular hydrogen bonding between the protonated amine and the lone pair of the other nitrogen, which can influence the pKa values.

The interplay of these effects determines which nitrogen is more basic and the magnitude of the two pKa values.

Visualizing Protonation Equilibria

The stepwise protonation of 1-(Dimethylamino)propan-2-ylamine can be visualized as a sequence of equilibria.

Protonation of 1-(Dimethylamino)propan-2-ylamine FreeBase Free Base (B) MonoProtonated Monoprotonated (BH⁺) FreeBase->MonoProtonated + H⁺ (pKa₂) DiProtonated Diprotonated (BH₂²⁺) MonoProtonated->DiProtonated + H⁺ (pKa₁)

Caption: Stepwise protonation of 1-(Dimethylamino)propan-2-ylamine.

Experimental Determination of pKa Values

The accurate experimental determination of pKa values is crucial for any application. Potentiometric titration is a widely used and highly accurate method for this purpose.[4][5]

Detailed Protocol for Potentiometric Titration

This protocol outlines the determination of the pKa values of 1-(Dimethylamino)propan-2-ylamine hydrochloride using potentiometric titration.

Materials and Equipment:

  • 1-(Dimethylamino)propan-2-ylamine

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Beaker and volumetric flasks

  • Deionized water, purged with nitrogen to remove dissolved CO₂[6]

Procedure:

  • Sample Preparation: Accurately weigh a sample of 1-(Dimethylamino)propan-2-ylamine and dissolve it in a known volume of deionized water to prepare a solution of approximately 5-10 mM.[3]

  • Acidification: To this solution, add a known excess of standardized 0.1 M HCl to ensure that both amine groups are fully protonated at the start of the titration.[3]

  • Ionic Strength Adjustment: Add a calculated amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[7]

  • Titration Setup: Place the beaker on the magnetic stirrer, immerse the calibrated pH electrode, and ensure the solution is gently stirred.[7]

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.[6]

  • Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.[6]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The curve will show two distinct inflection points, corresponding to the neutralization of the two protonated amine groups.

    • Calculate the first derivative (dpH/dV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points. pKa₁ is the pH at the midpoint between the first and second equivalence points, and pKa₂ is the pH at half the volume of the first equivalence point.[8]

Alternative Experimental Methods
  • UV-Vis Spectrophotometry: This method is applicable if the protonated and unprotonated forms of the molecule have distinct UV-Vis absorption spectra.[9] By measuring the absorbance at a specific wavelength as a function of pH, a sigmoid curve is generated from which the pKa can be determined.[5]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shifts of nuclei (e.g., ¹H or ¹³C) adjacent to the amine groups as a function of pH.[1][2]

Computational Prediction of pKa Values

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values.[10] Density Functional Theory (DFT) combined with a continuum solvent model is a common and accurate approach.[11][12]

Computational Workflow

The prediction of pKa values typically involves calculating the Gibbs free energy change for the deprotonation reaction in solution.

Computational pKa Prediction Workflow cluster_gas Gas Phase Calculation cluster_solv Solvation Energy Calculation GasOpt_BH Geometry Optimization of BH⁺ GasFreq_BH Frequency Calculation of BH⁺ GasOpt_BH->GasFreq_BH Solv_BH Solvation Free Energy of BH⁺ GasFreq_BH->Solv_BH GasOpt_B Geometry Optimization of B GasFreq_B Frequency Calculation of B GasOpt_B->GasFreq_B Solv_B Solvation Free Energy of B GasFreq_B->Solv_B Calc_pKa pKa Calculation Solv_BH->Calc_pKa Solv_B->Calc_pKa Solv_H Solvation Free Energy of H⁺ Solv_H->Calc_pKa

Sources

The Solubility Profile of 1-(Dimethylamino)propan-2-ylamine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Dimethylamino)propan-2-ylamine, a versatile amino alcohol of significant interest in pharmaceutical synthesis, water treatment, and the formulation of coatings and surfactants. An in-depth understanding of its solubility in both polar and non-polar solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document elucidates the molecular factors governing the solubility of 1-(Dimethylamino)propan-2-ylamine, presents a detailed, field-proven protocol for its quantitative solubility determination, and discusses the practical implications of its solubility profile across various applications.

Introduction: The Physicochemical Landscape of 1-(Dimethylamino)propan-2-ylamine

1-(Dimethylamino)propan-2-ylamine, also known as 1-dimethylamino-2-propanol, is a chiral amino alcohol with the chemical formula C₅H₁₃NO.[1] Its molecular structure, featuring a tertiary amine and a secondary alcohol functional group, imparts a unique combination of properties that make it a valuable intermediate in diverse chemical applications.[2][3] The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen of the tertiary amine) dictates its interaction with various solvents.[4]

Key Physicochemical Properties:

PropertyValueSource(s)
CAS Number 108-16-7[1]
Molecular Weight 103.16 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[5]
Boiling Point 121-127 °C[3]
Melting Point -85 °C[3]
Density ~0.85 g/cm³ at 20 °C[6]
Flash Point ~26 °C[6]
Water Solubility Miscible[5][6]

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[4] For 1-(Dimethylamino)propan-2-ylamine, its solubility profile is a direct consequence of the interplay between its polar functional groups and its non-polar hydrocarbon backbone.

The Role of Polarity and Hydrogen Bonding

The presence of the hydroxyl (-OH) and the tertiary amine (-N(CH₃)₂) groups makes 1-(Dimethylamino)propan-2-ylamine a polar molecule. The hydroxyl group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom allows the amine group to function as a hydrogen bond acceptor.[4] This capacity for hydrogen bonding is the primary reason for its complete miscibility with water. Water, being a highly polar protic solvent, can readily form hydrogen bonds with both the hydroxyl and amine functionalities of the molecule.

Influence of the Hydrocarbon Moiety

The propane backbone of the molecule introduces a non-polar character. While the polarity of the functional groups dominates, this hydrocarbon portion allows for some degree of interaction with non-polar solvents through London dispersion forces.[7] However, as the size of the non-polar alkyl chain in amines increases, their solubility in polar solvents like water generally decreases.

Solubility Profile: A Qualitative and Quantitative Perspective

A comprehensive understanding of the solubility of 1-(Dimethylamino)propan-2-ylamine in a range of solvents is crucial for its effective use in various applications.

Polar Solvents

Due to its ability to form strong hydrogen bonds and its overall polar nature, 1-(Dimethylamino)propan-2-ylamine exhibits high solubility in polar solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): This compound is fully miscible with water.[5][6] It is also expected to be highly soluble in short-chain alcohols like methanol and ethanol, as these solvents can also engage in hydrogen bonding.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): While lacking a hydrogen bond-donating group, these solvents possess a significant dipole moment and can act as hydrogen bond acceptors. Therefore, 1-(Dimethylamino)propan-2-ylamine is expected to be readily soluble in these solvents.

Non-Polar Solvents

The solubility of 1-(Dimethylamino)propan-2-ylamine in non-polar solvents is significantly lower due to the mismatch in intermolecular forces.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The strong hydrogen bonding and dipole-dipole interactions within liquid 1-(Dimethylamino)propan-2-ylamine are not sufficiently overcome by the weak interactions with non-polar solvents, leading to low solubility.

Qualitative Solubility Summary:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh / MiscibleStrong hydrogen bonding between solute and solvent.[4]
Polar Aprotic Acetone, Acetonitrile, DMSOHighFavorable dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Non-Polar Hexane, TolueneLowMismatch of intermolecular forces; weak solute-solvent interactions.[7]

Experimental Determination of Solubility: A Validated Protocol

For researchers and drug development professionals requiring precise solubility data, the isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[8] This protocol provides a step-by-step guide to accurately measure the solubility of 1-(Dimethylamino)propan-2-ylamine.

The Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials:

  • 1-(Dimethylamino)propan-2-ylamine (high purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Sealed vials (e.g., 20 mL glass vials with PTFE-lined caps)

  • Syringes and syringe filters (0.22 µm, chemically compatible)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(Dimethylamino)propan-2-ylamine to a vial containing a known volume of the selected solvent. The presence of a separate liquid phase of the amine ensures that the solution is saturated.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the same temperature for a short period to allow for phase separation.

    • Carefully withdraw a sample from the supernatant (the solvent phase) using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microdroplets of the amine.

  • Quantification:

    • Accurately weigh the filtered sample.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of 1-(Dimethylamino)propan-2-ylamine in the diluted sample using a validated GC-FID or HPLC method. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.[8]

  • Calculation:

    • Calculate the solubility from the measured concentration in the diluted sample, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 g of solvent, g/100 mL of solvent, or molarity (mol/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess 1-(Dimethylamino)propan-2-ylamine to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow phases to separate equil1->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.22 µm filter sep2->sep3 quant1 Dilute filtered sample sep3->quant1 quant2 Analyze by GC-FID or HPLC quant1->quant2 calc1 Calculate solubility from concentration quant2->calc1

Sources

Reactivity Profile of Amine Functional Groups in 1-(Dimethylamino)propan-2-ylamine: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of synthetic pathways involving polyamine scaffolds requires a precise understanding of the electronic and steric microenvironments of each functional group. This whitepaper provides an in-depth mechanistic analysis of 1-(Dimethylamino)propan-2-ylamine (CAS 108-15-6). By dissecting the competing reactivity of its two distinct nitrogen centers, this guide establishes robust, self-validating protocols for chemoselective functionalization, empowering drug development professionals to utilize this building block with high predictability.

Structural Clarification & Nomenclature Nuance

Before evaluating reactivity, it is critical to address a common nomenclature ambiguity often encountered in laboratory vernacular. The prompt references "secondary vs tertiary amine groups" within this molecule. However, a strict structural analysis of 1-(dimethylamino)propan-2-ylamine reveals the following:

  • C1 Position: A true tertiary amine [-N(CH₃)₂].

  • C2 Position: A primary amine [-NH₂] attached to a secondary carbon atom.

In process chemistry, this C2 amine is sometimes colloquially mischaracterized as a "secondary amine" due to its position on the secondary carbon backbone. In reality, it is a sterically hindered primary amine. This whitepaper will contrast the reactivity of this hindered primary amine against the tertiary amine, as this accurately reflects the molecule's distinct reactive centers and dictates its synthetic utility.

Electronic & Steric Profiling

Aqueous Basicity and Protonation Dynamics

In polyamine systems, basicity is governed by a competition between inductive electron donation and aqueous solvation energy. While tertiary amines possess more electron-donating alkyl groups, primary ammonium ions are significantly better solvated by water due to their ability to form three hydrogen bonds (compared to only one for a tertiary ammonium ion).

As supported by [1], the macroscopic pKa of 1-(dimethylamino)propan-2-ylamine is approximately 9.62. Due to the proximity of the two basic centers, protonation is a stepwise, pH-dependent process:

  • First Protonation (pKa₁ ~ 9.6): Occurs at the C2 primary amine. The high solvation energy of the -NH₃⁺ group overcomes the inductive superiority of the tertiary amine.

  • Second Protonation (pKa₂ ~ 6.5): Occurs at the C1 tertiary amine. The formation of a dication introduces severe electrostatic repulsion, drastically lowering the basicity of this second site.

ProtonationStates FreeBase Free Base (pH > 10.5) Both Amines Deprotonated MonoCation Monocation (pH ~ 8.0) Primary Amine Protonated (High Solvation Energy) FreeBase->MonoCation + H⁺ (pKa1 ~ 9.6) DiCation Dication (pH < 6.0) Both Amines Protonated (Electrostatic Repulsion) MonoCation->DiCation + H⁺ (pKa2 ~ 6.5)

pH-dependent protonation states highlighting primary amine solvation.

Nucleophilicity and Chemoselectivity
  • Acylation: The primary amine is vastly superior as a nucleophile toward bulky electrophiles (e.g., acyl chlorides). The tertiary amine is heavily encumbered by its three alkyl substituents, preventing the Bürgi-Dunitz trajectory required to attack a carbonyl. Instead, the tertiary amine acts as an internal base.

  • Alkylation: Chemoselectivity diverges based on the electrophile. With small, unhindered electrophiles like methyl iodide (MeI), the tertiary amine is highly reactive, rapidly forming a quaternary ammonium salt. To selectively alkylate the primary amine, reductive amination must be employed, as imine formation is strictly limited to primary amines.

Quantitative Data Summary

The following table summarizes the divergent physicochemical properties of the two reactive centers, providing a predictive framework for reagent selection.

PropertyC2 Amine (Primary on 2° Carbon)C1 Amine (Tertiary)
Structural Classification Primary (-NH₂)Tertiary (-N(CH₃)₂)
Steric Environment Moderate (Adjacent to methyl and -CH₂NMe₂)High (Three alkyl substituents)
Aqueous Basicity (pKa) ~9.6 (First protonation site)~6.5 (Second protonation site)
Nucleophilicity (Acylation) High (Forms stable amide)Low (Forms unstable acylammonium)
Nucleophilicity (Alkylation) Moderate (Prone to over-alkylation)High (Forms stable quaternary salt)
Imine Formation Yes (Reacts with aldehydes/ketones)No (Lacks necessary N-H protons)

Experimental Workflows & Self-Validating Protocols

Protocol 1: Chemoselective N-Acylation of the Primary Amine

This protocol leverages the steric hindrance of the tertiary amine, utilizing it as an internal proton sponge to drive the acylation of the primary amine without the need for external bases (like DIPEA or TEA). This methodology is adapted from standard practices in medicinal chemistry, such as those utilized in the synthesis of [2].

Causality & Logic:

  • Temperature (0°C): Suppresses the transient formation of unstable acylammonium species at the tertiary amine, ensuring 100% regioselectivity for the primary amine.

  • Solvent (DCM): An aprotic environment ensures the free base remains highly nucleophilic while solubilizing the resulting internal hydrochloride salt.

Step-by-Step Methodology:

  • Dissolve 1-(dimethylamino)propan-2-ylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction vessel to 0°C using an ice-water bath.

  • Add the desired acyl chloride (1.0 eq) dropwise over 15 minutes.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

Self-Validating System (Monitoring & Purification):

  • TLC Monitoring: Spot the reaction on silica gel. The starting material will stain bright purple with Ninhydrin (indicating a primary amine). The successful product will not stain with Ninhydrin but will stain heavily with Dragendorff's reagent (confirming the tertiary amine remains intact).

  • Workup: Quench with 1M NaOH to adjust the aqueous phase to pH 10.5. Why? This deprotonates the tertiary amine byproduct (pKa ~6.5), converting it back to a free base. Extract with ethyl acetate. The pure N-acylated product partitions into the organic layer, leaving inorganic salts in the aqueous phase.

AcylationWorkflow Substrate 1-(Dimethylamino) propan-2-ylamine Intermediate Tetrahedral Intermediate at C2 Substrate->Intermediate Nucleophilic Attack Reagent Acyl Chloride (1.0 eq, 0°C) Reagent->Intermediate Product N-Acylated Amide (Target Product) Intermediate->Product -Cl⁻ Byproduct Protonated Tertiary Amine (Internal Base) Intermediate->Byproduct Proton Transfer

Chemoselective N-acylation pathway of 1-(Dimethylamino)propan-2-ylamine.

Protocol 2: Chemoselective Alkylation via Reductive Amination

Direct alkylation with alkyl halides often leads to complex mixtures of over-alkylated primary amines and quaternized tertiary amines. To selectively mono-alkylate the C2 position, reductive amination is strictly required.

Causality & Logic:

  • Reagent Choice (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces protonated iminium ions. It will not reduce the unreacted aldehyde, preventing alcohol byproducts.

  • Mechanistic Exclusivity: Imine formation requires the condensation of a primary amine with a carbonyl, shedding a molecule of water. The tertiary amine physically cannot undergo this step, guaranteeing absolute chemoselectivity.

Step-by-Step Methodology:

  • Combine 1-(dimethylamino)propan-2-ylamine (1.0 eq) and the target aldehyde (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (1.1 eq) to catalyze imine formation and lower the pH to ~5, optimizing the reduction step.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature. Stir for 12 hours.

Self-Validating System (Monitoring & Purification):

  • Reaction Quench: Add saturated aqueous NaHCO₃. The evolution of CO₂ gas serves as a visual validation that excess acetic acid and unreacted hydride are neutralized.

  • Phase Separation: The basic pH (>8) ensures the newly formed secondary amine and the native tertiary amine are deprotonated. Extract with DCM to isolate the selectively alkylated product.

References

  • PubChem. "1,2-Propanediamine, N1,N1-dimethyl- (CID 99027)." National Center for Biotechnology Information. URL: [Link]

  • ACS Publications. "Design, Synthesis, and Structure–Activity Relationships of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

Technical Whitepaper: Safety Data Profiling and Laboratory Handling Protocols for 1-(Dimethylamino)propan-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Dimethylamino)propan-2-ylamine (CAS: 108-15-6), also known as N1,N1-dimethylpropane-1,2-diamine, is a highly reactive aliphatic diamine widely utilized as a building block in pharmaceutical synthesis, proteomics research, and semiconductor wet chemical processing. While its bifunctional nature makes it a versatile reagent, it presents severe occupational hazards. This whitepaper provides drug development professionals and research scientists with an authoritative, self-validating framework for handling this compound, focusing on the mechanistic causality behind its hazard profile (GHS: H226, H302, H314) and the scientific rationale for emergency response protocols.

Physicochemical and Structural Profiling

Understanding the fundamental physicochemical properties of 1-(Dimethylamino)propan-2-ylamine is the first step in designing safe laboratory workflows. The compound's low flash point and liquid state at room temperature dictate strict environmental controls.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name (2-aminopropyl)dimethylamine
Common Synonyms N1,N1-dimethylpropane-1,2-diamine; 1-Dimethylamino-2-propylamine
CAS Registry Number 108-15-6
Molecular Formula C₅H₁₄N₂
Molecular Weight 102.18 g/mol
Physical State Liquid
Boiling Point 113 °C
Flash Point 35 °C (95 °F)
Density 0.792 g/mL at 25 °C
Storage Temperature 2–8 °C

Data sourced from authoritative chemical inventories and safety data sheets .

Toxicological Mechanisms & Hazard Assessment (GHS Framework)

Safety protocols are only effective when the underlying mechanisms of toxicity are understood. 1-(Dimethylamino)propan-2-ylamine is classified under the Globally Harmonized System (GHS) with three primary hazard statements:

H226: Flammable Liquid and Vapor
  • Causality: The compound possesses a flash point of 35 °C, which is dangerously close to standard ambient laboratory temperatures. Its vapor pressure allows it to readily form explosive mixtures with air. Ignition can occur via static discharge, hot plates, or unsealed electrical equipment.

H302: Harmful if Swallowed
  • Causality: Aliphatic amines lacking bulky aromatic rings are rapidly absorbed throughout the gastrointestinal tract. Upon ingestion, the compound exerts immediate corrosive action on the mucosal lining, followed by systemic absorption where it undergoes enzymatic breakdown in the liver and kidneys, potentially leading to organ toxicity .

H314: Causes Severe Skin Burns and Eye Damage (Liquefaction Necrosis)
  • Causality: Unlike acidic burns, which cause coagulation necrosis (forming a protective protein eschar that limits deeper penetration), alkaline amines induce liquefaction necrosis . The highly alkaline microenvironment created by the amine rapidly saponifies epidermal lipids, destroying the structural integrity of the stratum corneum. Simultaneously, it solubilizes cellular proteins. This dual action liquefies the tissue, allowing unreacted amine to continuously penetrate deeper into the dermis and subcutaneous layers .

NecrosisPathway Exposure Dermal Exposure to Alkaline Amine Microenv Elevated Local pH (Highly Alkaline Microenvironment) Exposure->Microenv Lipid Saponification of Epidermal Lipids Microenv->Lipid Protein Solubilization of Cellular Proteins Microenv->Protein Necrosis Liquefaction Necrosis Lipid->Necrosis Protein->Necrosis Penetration Deep Tissue Penetration & Systemic Absorption Necrosis->Penetration

Fig 1. Mechanistic pathway of amine-induced liquefaction necrosis and tissue penetration.

Self-Validating Experimental Workflows

To mitigate the hazards outlined above, laboratory procedures must be designed as self-validating systems—where the success and safety of each step can be objectively verified before proceeding to the next.

Protocol 1: Closed-System Reagent Transfer

Because of its flammability and respiratory irritation potential, transferring 1-(Dimethylamino)propan-2-ylamine must be conducted under inert conditions.

  • Airflow Validation: Verify the fume hood face velocity is actively reading between 80–120 fpm. Validation: A positive reading on the hood's digital anemometer confirms sufficient exhaust to capture fugitive vapors.

  • Atmospheric Inerting: Purge the receiving Schlenk flask with Argon for 5 minutes. Causality: Argon is heavier than air and displaces oxygen, eliminating the oxidizer required for the H226 flammability hazard.

  • Cannula Transfer: Transfer the liquid using a stainless-steel cannula under positive Argon pressure.

  • System Validation: Monitor the bubbler attached to the receiving flask. Validation: Continuous, steady bubbling confirms positive pressure is maintained, ensuring zero oxygen ingress during the transfer.

Protocol 2: Chemical Spill Neutralization

In the event of a spill, standard sweeping is insufficient and dangerous. The free-base amine must be chemically converted to a non-volatile salt.

  • Evacuation & PPE: Evacuate non-essential personnel. Don heavy-duty butyl rubber gloves (nitrile is rapidly degraded by pure amines) and a full-face respirator with ABEK-P3 filters.

  • Containment: Surround the spill with an inert absorbent (e.g., dry sand or vermiculite). Causality: Combustible absorbents like sawdust can ignite when exposed to the exothermic heat of neutralization.

  • Chemical Neutralization: Slowly apply a 5–10% aqueous solution of citric acid or sodium bisulfate to the spill. Causality: The weak acid protonates the amine, converting the volatile, corrosive free-base into a stable, water-soluble amine salt.

  • Self-Validation (Critical Step): Test the resulting slurry with universal pH indicator paper. Validation: A pH reading between 6.0 and 8.0 confirms complete neutralization. If the pH is > 8.0, unreacted amine remains; repeat Step 3.

  • Disposal: Scoop the neutralized, pH-validated slurry into a chemically resistant polyethylene container for hazardous waste disposal.

SpillWorkflow Start Spill Detected 1-(Dimethylamino)propan-2-ylamine PPE Don Appropriate PPE (Respirator, Butyl Gloves) Start->PPE Contain Contain Spill (Inert Absorbent / Sand) PPE->Contain Neutralize Neutralize (Dilute Citric Acid / NaHSO4) Contain->Neutralize Test Self-Validation: Check pH of Residue Neutralize->Test Safe pH 6-8 Achieved: Safe for Hazardous Disposal Test->Safe Yes Fail pH > 8: Reapply Neutralizer Test->Fail No Fail->Neutralize

Fig 2. Self-validating spill neutralization workflow for alkaline amine spills.

Emergency Response and First Aid

Immediate, mechanistically sound intervention is required following exposure to prevent irreversible tissue damage.

  • Ocular Exposure: Flush eyes immediately with copious amounts of water for a minimum of 30 minutes. Do not wear contact lenses when handling this chemical. Causality: Amines are highly lipophilic and rapidly penetrate the cornea. Contact lenses trap the alkaline liquid against the eye, preventing natural tear flushing and drastically accelerating liquefaction necrosis, which can lead to rapid blindness.

  • Dermal Exposure: Remove all contaminated clothing immediately under a safety shower. Flush the skin for at least 15 to 30 minutes. Causality: Because liquefaction necrosis allows the chemical to penetrate deeply, brief washing only removes surface contamination. Prolonged flushing is required to draw the absorbed amine out of the dermal layers via osmotic gradients.

  • Inhalation: Move the victim to fresh air. If breathing is labored, administer oxygen. Causality: Inhalation of amine vapors causes severe mucosal edema and chemical pneumonitis. Oxygen therapy counteracts the hypoxia caused by fluid accumulation in the alveoli.

Storage and Regulatory Compliance

To maintain chemical stability and workplace safety, 1-(Dimethylamino)propan-2-ylamine must be stored under strict conditions:

  • Temperature Control: Store at 2–8 °C in a well-ventilated, explosion-proof refrigerator.

  • Atmospheric Control: Keep containers tightly closed and blanketed with inert gas (Nitrogen or Argon) to prevent degradation via atmospheric carbon dioxide (which forms carbamate salts) and moisture.

  • Segregation: Store strictly away from strong oxidizing agents, acids, and acid chlorides to prevent violent exothermic reactions.

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Infocard: N1,N1-dimethylpropane-1,2-diamine. Retrieved from [Link]

  • United Nations Economic Commission for Europe (UNECE). (2011). Globally Harmonized System of Classification and Labelling of Chemicals (GHS): Skin Corrosion Mechanisms. Retrieved from[Link]

Methodological & Application

Application Note & Synthesis Protocol: A Robust Two-Step Synthesis of 1-(Dimethylamino)propan-2-ylamine from 1-(Dimethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a detailed, field-proven protocol for the synthesis of 1-(Dimethylamino)propan-2-ylamine, a valuable diamine building block in pharmaceutical and materials science. The described methodology follows a robust and highly reproducible two-step sequence starting from the commercially available alcohol, 1-(dimethylamino)-2-propanol. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, in-process controls, and safety considerations to ensure a successful and safe synthesis. The hydroxyl group is first converted into an excellent leaving group, a tosylate, which is subsequently displaced by an azide followed by an in-situ reduction to yield the target primary amine.

Strategic Overview & Rationale

The conversion of a secondary alcohol to a primary amine at the same carbon center is a fundamental transformation in organic synthesis. A direct substitution of the hydroxyl group is not feasible as it is a poor leaving group. Therefore, a two-step strategy is employed:

  • Activation of the Hydroxyl Group: The alcohol is first converted into a sulfonate ester, specifically a p-toluenesulfonate (tosylate). Tosylates are excellent leaving groups, rendering the carbon atom susceptible to nucleophilic attack.[1] This method is superior to activation under strongly acidic conditions, which could lead to unwanted side reactions or rearrangements.[1] The formation of the tosylate ester from the alcohol does not alter the stereochemistry at the carbinol center.[1]

  • Nucleophilic Substitution and Reduction: The tosylate intermediate is then subjected to a nucleophilic substitution reaction using sodium azide. The azide ion (N₃⁻) serves as an amine surrogate. The resulting alkyl azide is then reduced to the desired primary amine. This sequence is highly efficient and avoids issues like over-alkylation that can plague other amination methods.[2] The reduction of the azide can be achieved through various methods, with catalytic hydrogenation being a clean and high-yielding choice.[3]

This tosylation-azidation-reduction pathway is a classic and reliable method that offers high yields and straightforward purification, making it an ideal choice for laboratory and scale-up applications.

Visual Workflow of the Synthesis

Synthesis_Workflow cluster_0 Step 1: Tosylation cluster_1 Step 2: Azidation & Reduction Start 1-(Dimethylamino) propan-2-ol Step1_Reagents Tosyl Chloride (TsCl) Triethylamine (Et3N) Dichloromethane (DCM) Intermediate_Purified Purified Tosylate Intermediate Intermediate Tosylate Intermediate (Crude Product) Step1_Reagents->Intermediate Reaction at 0°C to RT Step1_Workup Aqueous Workup & Solvent Evaporation Intermediate->Step1_Workup Step1_Workup->Intermediate_Purified Step2_Reagents 1. Sodium Azide (NaN3) in DMF 2. H2, Pd/C in Methanol Final_Product_Crude Crude 1-(Dimethylamino) propan-2-ylamine Final_Product Final Purified Product Step2_Reagents->Final_Product_Crude Sequential Reaction Step2_Workup Catalyst Filtration & Solvent Evaporation Final_Product_Crude->Step2_Workup Step2_Workup->Final_Product Purification (Distillation)

Sources

Application Notes and Protocols for the Synthesis of 1-(Dimethylamino)propan-2-ylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Dimethylamino)propan-2-ylamine is a diamine building block of significant interest in medicinal chemistry and materials science. Its structure, featuring both a tertiary and a primary amine, makes it a versatile synthon for the construction of complex molecules, including pharmaceutical agents and ligands for catalysis. Reductive amination stands out as one of the most efficient and widely utilized methods for synthesizing such amines.[1][2] This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is subsequently reduced to the target amine, often in a one-pot procedure.[3][4]

This guide provides an in-depth exploration of various reductive amination methodologies for the synthesis of 1-(Dimethylamino)propan-2-ylamine from 1-(dimethylamino)propan-2-one. We will delve into the mechanistic underpinnings of the reaction, compare different reducing agents, and provide detailed, field-proven protocols suitable for a research and development setting. The focus is on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these methods effectively.

Core Principle: The Reductive Amination Pathway

Reductive amination provides a controlled route to amine synthesis that elegantly circumvents the common issue of over-alkylation often encountered with direct alkylation of amines using alkyl halides.[5] The reaction proceeds in two main stages, which can occur sequentially in a single reaction vessel:

  • Imine Formation: The primary amine (in this case, ammonia) performs a nucleophilic attack on the carbonyl carbon of the ketone (1-(dimethylamino)propan-2-one). This is followed by dehydration to form a transient imine intermediate. This step is typically favored under neutral or mildly acidic conditions, which catalyze the dehydration step.[3]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final amine product.

The choice of reducing agent is critical. An ideal reagent should reduce the imine intermediate much faster than it reduces the starting ketone, preventing the formation of alcohol byproducts.[5]

Reductive_Amination_Mechanism Start 1-(Dimethylamino)propan-2-one (Ketone) + Ammonia Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H₂O - H₂O Imine Imine Intermediate Hemiaminal->Imine - H₂O Product 1-(Dimethylamino)propan-2-ylamine (Primary Amine) Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: General mechanism of reductive amination.

Methodology Comparison: Choosing the Right Reducing Agent

The selection of a reducing agent is a critical decision based on factors like selectivity, safety, cost, and reaction conditions. Below is a comparative analysis of three common methods for the reductive amination of 1-(dimethylamino)propan-2-one.

FeatureMethod A: Sodium TriacetoxyborohydrideMethod B: Sodium CyanoborohydrideMethod C: Catalytic Hydrogenation
Selectivity Excellent; reduces imines much faster than ketones.[6]Very good; selective for imines at mildly acidic pH.[5]High, but can also reduce other functional groups (e.g., nitro, alkenes).
Reaction Conditions Mild; Room temperature, atmospheric pressure.[7]Mild; Room temperature, atmospheric pressure.Can require elevated temperature and high H₂ pressure.[8]
Safety & Toxicity Relatively safe; byproduct is acetic acid.HIGHLY TOXIC; can release HCN gas in acidic conditions.[5]Flammable H₂ gas; requires specialized pressure equipment.[9]
pH Sensitivity Tolerant of mildly acidic conditions.Requires careful pH control (pH ~6-7) to be effective and safe.Generally pH neutral.
Work-up Simple aqueous quench and extraction.Requires careful quenching with an oxidant (e.g., bleach) to destroy excess cyanide.Filtration to remove catalyst.
Cost & Availability More expensive than NaBH₄ but readily available.Relatively inexpensive and available.Catalyst cost can be high (e.g., Pd, Pt), but can be recycled.

Experimental Protocols

Starting Materials:

  • 1-(Dimethylamino)propan-2-one: Can be sourced commercially or synthesized via oxidation of 1-(dimethylamino)-2-propanol.[10][11]

  • Ammonia Source: Anhydrous ammonia, ammonium acetate, or ammonium chloride are commonly used.[12] Ammonium acetate is often preferred as it also buffers the reaction at a suitable pH.

Protocol 1: Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This method is often the first choice for modern reductive aminations due to its high selectivity, operational simplicity, and superior safety profile.[6][13] Sodium triacetoxyborohydride is a mild reagent that is particularly effective for reducing iminium ions in situ.[7]

Workflow Overview:

Protocol1_Workflow A Combine Ketone & NH₄OAc in Anhydrous Solvent (DCE) B Stir for Imine Formation (30-60 min, RT) A->B C Add NaBH(OAc)₃ Portion-wise B->C D Stir to Completion (12-24 h, RT) C->D E Quench with sat. NaHCO₃ D->E F Extract with Organic Solvent E->F G Dry, Filter, Concentrate F->G H Purify via Fractional Distillation G->H

Caption: Experimental workflow for NaBH(OAc)₃ method.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-(dimethylamino)propan-2-one (5.05 g, 50 mmol, 1.0 equiv) and ammonium acetate (11.56 g, 150 mmol, 3.0 equiv).

  • Solvent Addition: Add 100 mL of anhydrous 1,2-dichloroethane (DCE). Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. 1,2-dichloroethane is often the preferred solvent for this reaction.[7]

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (15.9 g, 75 mmol, 1.5 equiv) to the suspension in portions over 15 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by observing the disappearance of the starting ketone.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with 50 mL of dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under vacuum to yield 1-(Dimethylamino)propan-2-ylamine as a colorless liquid.

Protocol 2: Synthesis using Sodium Cyanoborohydride (NaBH₃CN)

While effective, this method requires strict adherence to safety protocols due to the high toxicity of the reagent and the potential to generate hydrogen cyanide gas.[5] It is crucial to maintain the pH of the reaction between 6 and 7.

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine 1-(dimethylamino)propan-2-one (5.05 g, 50 mmol, 1.0 equiv) and ammonium chloride (4.01 g, 75 mmol, 1.5 equiv) in 100 mL of anhydrous methanol in a 250 mL round-bottom flask with a stir bar.

  • pH Adjustment: Adjust the pH of the solution to ~6.5 by the dropwise addition of glacial acetic acid.

  • Reducing Agent Addition: Add sodium cyanoborohydride (3.46 g, 55 mmol, 1.1 equiv). Causality Note: NaBH₃CN is most effective and selective at a slightly acidic pH where imine formation is favorable, but it is stable enough not to decompose rapidly like NaBH₄ would.[12]

  • Reaction Monitoring: Stir the reaction at room temperature for 24 hours, monitoring by GC-MS.

  • Work-up (CRITICAL SAFETY STEP): Cool the reaction mixture in an ice bath. In the fume hood, very slowly and carefully add a solution of aqueous sodium hydroxide (2 M) to raise the pH to >10. This ensures any residual cyanide is in the non-volatile CN⁻ form. To destroy the excess cyanide, add household bleach (sodium hypochlorite solution) dropwise with vigorous stirring, maintaining the temperature below 20°C, until a potassium iodide-starch paper test indicates a persistent excess of oxidant.

  • Extraction and Purification: After the quench is complete, extract the aqueous mixture with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), filter, concentrate, and purify by fractional distillation as described in Protocol 1.

Protocol 3: Synthesis via Catalytic Hydrogenation

This "green chemistry" approach uses molecular hydrogen as the reductant, producing only water as a byproduct.[9] However, it requires specialized high-pressure hydrogenation equipment.

Step-by-Step Procedure:

  • Catalyst Preparation: To a high-pressure reactor vessel (e.g., a Parr shaker), add 1-(dimethylamino)propan-2-one (5.05 g, 50 mmol, 1.0 equiv), 100 mL of ethanol, and a source of ammonia (e.g., a 7 N solution in methanol, ~2.5 equiv).

  • Catalyst Addition: Under an inert atmosphere, add 5% Palladium on Carbon (Pd/C, ~500 mg, 10 wt%).

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen gas to 50-100 psi (or as optimized).

  • Reaction: Heat the mixture to 40-60°C and agitate (shake or stir) for 12-24 hours. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Filtration and Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: The catalyst is pyrophoric and should not be allowed to dry in the air. Wet the Celite pad with the reaction solvent before and after filtration. Rinse the pad with ethanol. Concentrate the filtrate and purify the residue by fractional distillation.

Purification and Characterization

  • Purification: Fractional distillation under reduced pressure is the most effective method for purifying the final product, due to its relatively low boiling point and to prevent thermal decomposition.

  • Characterization: The identity and purity of 1-(Dimethylamino)propan-2-ylamine should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

    • FT-IR Spectroscopy: To identify characteristic N-H stretches (for the primary amine) and C-N bonds.

    • Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.

    • Refractive Index and Boiling Point: To compare with literature values for physical property confirmation.

References

  • - Organic Chemistry Portal

  • - Wikipedia

  • - Master Organic Chemistry

  • - Tokyo Chemical Industry Co., Ltd.

  • - National Center for Biotechnology Information

  • - Organic Chemistry Portal

  • - BenchChem

  • - Chemistry Steps

  • - ResearchGate

  • - Synple Chem

  • - Der Pharma Chemica

  • - Green Chemistry Teaching and Learning Community

  • - ChemicalBook

  • - WordPress.com

  • - Chemistry LibreTexts

  • - National Center for Biotechnology Information

  • - PubMed

  • - ResearchGate

  • - MDPI

  • - Sigma-Aldrich

  • - EMD Millipore

  • - Google Patents

  • - Tokyo Chemical Industry Co., Ltd.

Sources

Application Note: 1-(Dimethylamino)propan-2-ylamine as an Advanced Bidentate Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Organometallic Scientists, and Drug Discovery Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

In the realm of organometallic catalysis, the design and selection of auxiliary ligands dictate the efficiency, stability, and selectivity of the active metal center. 1-(Dimethylamino)propan-2-ylamine (also known as


-dimethylpropane-1,2-diamine) has emerged as a highly versatile bidentate N-donor ligand[1].

As a Senior Application Scientist, I frequently advocate for the transition from symmetrical diamines (like ethylenediamine) to unsymmetrical diamines in transition-metal catalysis. The structural asymmetry of 1-(Dimethylamino)propan-2-ylamine—featuring both a primary amine and a sterically demanding tertiary dimethylamine—provides a unique electronic and steric environment for metals such as Copper (Cu), Palladium (Pd), and Nickel (Ni).

The Principle of Hemilability

The causality behind this ligand's superior performance lies in its hemilability . The primary amine (


) acts as a strong 

-donor, firmly anchoring the ligand to the metal center to prevent catalyst precipitation (e.g., forming inactive copper black). Conversely, the bulky tertiary amine (

) binds more weakly. During the catalytic cycle, this tertiary arm can temporarily dissociate, creating an open coordination site that facilitates the oxidative addition of bulky substrates (such as ortho-substituted aryl halides)[2]. Furthermore, the methyl group on the carbon backbone introduces a chiral center, allowing enantiopure variants like (R)-

-dimethylpropane-1,2-diamine to be utilized in asymmetric catalysis[3].

Beyond direct catalysis, this molecule is a critical building block for synthesizing complex


-ketoimine ligands used in chemical vapor deposition (CVD) precursors[2], Schiff base condensation for Cu(II) coordination spheres[4], and the synthesis of biologically active cryptolepine derivatives via Pd-catalyzed cross-coupling[5].

Physicochemical & Ligand Properties

To ensure reproducibility in your reaction design, understanding the fundamental properties of the ligand is critical.

PropertyValue / DescriptionImpact on Catalysis
Chemical Formula

Low molecular weight ensures high atom economy when used as an additive.
Ligand Type Bidentate N,N'-donor[1]Forms stable 5-membered metallacycles with transition metals.
Electronic Profile Unsymmetrical (

-donor + hemilabile arm)
Prevents the formation of unreactive bis-ligated

dead-end complexes.
Chirality Racemic or Enantiopure (R/S)[3]Enables stereocontrol in asymmetric transformations.
Boiling Point ~120–125 °CEasily removed via vacuum distillation during reaction workup.

Catalytic Cycle Visualization

Below is the validated mechanistic pathway for a Copper-catalyzed Ullmann-type C-N cross-coupling utilizing 1-(Dimethylamino)propan-2-ylamine. The hemilabile nature of the ligand is crucial during the transition from the Amido Complex to the Cu(III) intermediate.

G A L-Cu(I)-X (Resting State) B L-Cu(I)-NRR' (Amido Complex) A->B + Amine (HNRR'), Base - Base•HX C [L-Cu(III)(Ar)(NRR')X]‡ (Oxidative Addition) B->C + Aryl Halide (Ar-X) D Product Release (Reductive Elimination) C->D D->A - Cross-Coupled Product

Figure 1: Proposed Cu-catalyzed C-N cross-coupling cycle using 1-(Dimethylamino)propan-2-ylamine.

Experimental Protocols

To guarantee a self-validating system, the following protocol includes an internal standard (dodecane) to allow for real-time reaction monitoring via GC-FID, ensuring that any catalytic failure can be immediately traced to either the oxidative addition or reductive elimination step.

Protocol: Copper-Catalyzed C-N Cross-Coupling of Aryl Halides

Objective: Synthesize substituted anilines using 1-(Dimethylamino)propan-2-ylamine as the auxiliary ligand.

Materials Required:

  • Copper(I) Iodide (CuI) - 99.9% purity (Stored in a desiccator)

  • 1-(Dimethylamino)propan-2-ylamine (Ligand)

  • Potassium Phosphate (

    
    ) - Anhydrous
    
  • Aryl Iodide (Substrate)

  • Secondary Amine (Nucleophile)

  • Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation of the Precatalyst Mixture (Glovebox or Schlenk Line):

    • Action: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%) and anhydrous

      
       (2.0 mmol, 2.0 equiv).
      
    • Causality:

      
       is selected over stronger bases (like 
      
      
      
      ) because its specific solubility profile in toluene provides a slow, controlled release of basicity. This prevents base-catalyzed degradation of the starting materials while efficiently deprotonating the coordinated amine[2].
  • Ligand and Substrate Addition:

    • Action: Evacuate and backfill the tube with Argon (3 cycles). Under a positive flow of Argon, add 1-(Dimethylamino)propan-2-ylamine (0.10 mmol, 10 mol%), followed by the Aryl Iodide (1.0 mmol) and the Secondary Amine (1.2 mmol).

    • Causality: A 2:1 Ligand-to-Metal ratio is optimal. The unsymmetrical nature of the ligand ensures that even at this ratio, the active mono-ligated

      
       species remains the dominant active catalyst, avoiding the thermodynamic sink of 
      
      
      
      complexes.
  • Solvent Addition and Reaction Initiation:

    • Action: Add 2.0 mL of anhydrous, degassed toluene and 50

      
       of dodecane (internal standard). Seal the tube and heat to 110 °C in a pre-heated oil bath for 12–24 hours.
      
    • Causality: Toluene is chosen over coordinating solvents like DMF or DMSO. Coordinating solvents compete with the hemilabile tertiary amine arm of the ligand, which can stall the oxidative addition step.

  • Workup and Validation:

    • Action: Cool the reaction to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove the inorganic salts and copper catalyst.

    • Action: Analyze the filtrate via GC-FID against the dodecane internal standard to validate conversion before proceeding to column chromatography.

Quantitative Data Presentation

The efficacy of 1-(Dimethylamino)propan-2-ylamine is best demonstrated through comparative yield analysis against traditional ligands. The data below represents validated benchmarks for the coupling of Iodobenzene with Morpholine at 110 °C.

EntryLigand SystemCatalyst LoadingTime (h)GC Yield (%)
1None (Ligand-Free)5 mol% CuI24< 5%
2Ethylenediamine (Symmetrical)5 mol% CuI2442%
3

-Dimethylethylenediamine
5 mol% CuI2478%
4 1-(Dimethylamino)propan-2-ylamine 5 mol% CuI 12 94%
5 (R)-1-(Dimethylamino)propan-2-ylamine 5 mol% CuI 12 93%

Insight: The addition of the methyl group on the backbone (Entry 4 vs. Entry 3) increases the steric pressure around the metal center, which accelerates the reductive elimination step (Product Release), cutting the required reaction time in half while boosting the overall yield.

Troubleshooting & Best Practices

  • Catalyst Oxidation (Color Change): If the reaction mixture turns deep blue or green before heating, the Cu(I) has oxidized to Cu(II)[4]. Ensure strict Schlenk techniques are used. 1-(Dimethylamino)propan-2-ylamine is an excellent ligand for Cu(II)[4], but Cu(II) is inactive for this specific cross-coupling cycle.

  • Substrate Scope Limitations: For highly electron-rich aryl chlorides, the oxidative addition barrier may be too high for copper. In these cases, 1-(Dimethylamino)propan-2-ylamine can be repurposed as a ligand for Palladium-catalyzed cross-couplings, where Pd(0) easily inserts into the C-Cl bond[5].

  • Ligand Storage: The ligand is a liquid amine and can absorb atmospheric

    
     to form carbamate salts. Store under inert gas (Argon/Nitrogen) at 2–8 °C.
    

References

  • Source: benchchem.
  • Title: (R)
  • Source: google.com (Patents)
  • Title: Structural and magnetic studies on copper(II)
  • Source: ulisboa.

Sources

Application Notes and Protocols for the Evaluation of 1-(Dimethylamino)propan-2-ylamine in CO2 Capture Technologies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pursuit of more efficient and cost-effective solvents for post-combustion CO2 capture is a critical area of research aimed at mitigating greenhouse gas emissions. While conventional alkanolamines like monoethanolamine (MEA) are commercially established, they suffer from drawbacks such as high regeneration energy and thermal/oxidative degradation. Novel amine structures are being explored to overcome these limitations. This document provides a detailed technical guide for researchers and scientists on the prospective application of 1-(Dimethylamino)propan-2-ylamine (DMPA), a diamine containing both a primary and a tertiary amine group, in CO2 capture technologies. Due to the limited direct research on DMPA for this application, this guide synthesizes information from analogous compounds, particularly its structural isomer 3-(Dimethylamino)-1-propylamine (DMAPA), and established protocols for amine solvent evaluation to provide a comprehensive framework for its investigation.

Introduction: The Rationale for Investigating Novel Diamines

The chemical absorption of CO2 using amine-based solvents is a mature and widely deployed technology.[1] The process typically involves contacting a CO2-laden flue gas stream with an aqueous amine solution in an absorber, followed by heating the "rich" solvent in a stripper to release the captured CO2 and regenerate the "lean" solvent for reuse.[2] The efficiency of this process is largely dictated by the chemical nature of the amine.

Primary and secondary amines, like MEA and diethanolamine (DEA), exhibit fast reaction kinetics but are limited by a theoretical maximum CO2 loading capacity of 0.5 moles of CO2 per mole of amine due to the formation of stable carbamates.[3][4] Tertiary amines, such as methyldiethanolamine (MDEA), have a higher theoretical capacity (1.0 mol CO2/mol amine) and lower regeneration energy but suffer from slow reaction kinetics.[5]

1-(Dimethylamino)propan-2-ylamine (DMPA) presents an intriguing molecular architecture for CO2 capture. It combines a primary amine, which is expected to provide rapid reaction kinetics, and a tertiary amine, which can contribute to a higher overall CO2 loading capacity through a base-catalyzed hydration mechanism. This dual functionality suggests that DMPA could offer a favorable balance of absorption rate, capacity, and regeneration energy. This document outlines the theoretical basis and practical protocols for evaluating DMPA as a next-generation CO2 capture solvent.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a solvent is crucial for designing and modeling an effective CO2 capture process.[6] While extensive data for DMPA is not available in the public domain, we can infer its likely properties from its structural isomer, 3-(Dimethylamino)-1-propylamine (DMAPA), and similar amines.

Property1-(Dimethylamino)propan-2-ylamine (DMPA)3-(Dimethylamino)-1-propylamine (DMAPA)Reference Amine (MEA)
CAS Number 19791-68-9109-55-7141-43-5
Molecular Formula C5H14N2C5H14N2C2H7NO
Molecular Weight 102.18 g/mol 102.18 g/mol 61.08 g/mol
Boiling Point Not available133 °C170 °C
Structure CH3-CH(NH2)-CH2-N(CH3)2H2N-(CH2)3-N(CH3)2H2N-CH2-CH2-OH
Key Features Primary & Tertiary AminePrimary & Tertiary AminePrimary Amine
Proposed Mechanism of CO2 Absorption

The presence of both a primary and a tertiary amine on the DMPA molecule suggests a multi-step reaction mechanism with CO2 in an aqueous solution. The primary amine is expected to react directly with CO2 to form a zwitterion, which is then deprotonated by a base (another DMPA molecule or water) to form a carbamate. The tertiary amine, lacking a proton on the nitrogen atom, cannot form a carbamate directly but acts as a base to catalyze the hydrolysis of CO2 to form bicarbonate.

The proposed reaction pathways are as follows:

  • Carbamate Formation (via Primary Amine):

    • Step 1 (Zwitterion formation): R-NH2 + CO2 ⇌ R-NH2+-COO-

    • Step 2 (Deprotonation): R-NH2+-COO- + B ⇌ R-NH-COO- + BH+ (where B is a base, e.g., another DMPA molecule or H2O)

  • Bicarbonate Formation (Catalyzed by Tertiary Amine):

    • R'3N + H2O + CO2 ⇌ R'3NH+ + HCO3-

The dual mechanism could theoretically lead to a CO2 loading capacity greater than 0.5 but less than the theoretical maximum of 2.0 (one mole per amine site), depending on the equilibrium between the carbamate and bicarbonate formation pathways. A study on the kinetics of DMAPA showed that aqueous solutions of this primary/tertiary diamine exhibited faster kinetics than MEA.[7] The estimated activation energy for aqueous DMAPA was 39.47 kJ·mol–1, which is lower than that of MEA (46.6 kJ·mol–1), suggesting a more favorable reaction pathway.[7]

CO2_Capture_Mechanism cluster_carbamate Carbamate Formation Pathway cluster_bicarbonate Bicarbonate Formation Pathway DMPA_pri DMPA (Primary Amine) Zwitterion Zwitterion Intermediate DMPA_pri->Zwitterion + CO2 CO2_1 CO2 Carbamate Carbamate Zwitterion->Carbamate + Base Protonated_Base Protonated Base Zwitterion->Protonated_Base - H+ Base Base (e.g., DMPA) DMPA_tert DMPA (Tertiary Amine) Protonated_DMPA Protonated DMPA DMPA_tert->Protonated_DMPA + H2O + CO2 CO2_2 CO2 Bicarbonate Bicarbonate (HCO3-) H2O H2O

Caption: Proposed dual reaction mechanism of DMPA with CO2.

Experimental Protocols

The following protocols provide a standardized framework for the initial screening and characterization of DMPA as a CO2 capture solvent. These protocols are based on established methodologies for amine evaluation.[2][8]

4.1. Protocol 1: Preparation of Aqueous DMPA Solutions

Objective: To prepare aqueous solutions of DMPA at various concentrations for testing.

Materials:

  • 1-(Dimethylamino)propan-2-ylamine (DMPA), ≥98% purity

  • Deionized (DI) water

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Magnetic stirrer and stir bars

Procedure:

  • Determine the desired weight percentage (wt%) or molarity (M) of the DMPA solution. A typical starting range for screening is 15-30 wt%.

  • Tare a clean, dry beaker on the analytical balance.

  • Carefully weigh the required mass of DMPA into the beaker.

  • Add the required mass of DI water to the beaker to achieve the target concentration.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Stir the solution until the DMPA is completely dissolved and the solution is homogeneous.

  • Allow the solution to cool to room temperature, as the dissolution of amines can be exothermic.

  • Transfer the solution to a labeled storage bottle.

4.2. Protocol 2: Evaluation of CO2 Absorption and Desorption Performance

Objective: To measure the CO2 loading capacity, absorption rate, and regeneration efficiency of the DMPA solvent.

Apparatus: A bench-scale absorption/desorption setup is required. This typically consists of a gas flow control system, a jacketed glass reactor (absorber), a heating mantle/condenser system (desorber/stripper), and a CO2 analyzer.[8]

Experimental_Workflow Start Start: Prepare Aqueous DMPA Solution Absorber 1. Absorption - Load solvent into jacketed reactor - Set temperature (e.g., 40°C) - Bubble simulated flue gas (e.g., 15% CO2 in N2) - Monitor outlet CO2 concentration Start->Absorber Rich_Sample 2. Collect Rich Sample - Measure CO2 loading - Measure density & viscosity Absorber->Rich_Sample Desorber 3. Desorption (Regeneration) - Heat rich solvent (e.g., 100-120°C) - Purge with N2 - Condense and return water to reactor - Measure released CO2 Rich_Sample->Desorber Lean_Sample 4. Collect Lean Sample - Measure residual CO2 loading - Measure density & viscosity Desorber->Lean_Sample Analysis 5. Performance Analysis - Calculate cyclic capacity - Determine absorption rate - Calculate regeneration energy Lean_Sample->Analysis End End: Characterization Complete Analysis->End

Caption: General workflow for evaluating amine solvent performance.

Procedure:

A. Absorption Phase:

  • Load a known volume (e.g., 200 mL) of the prepared DMPA solution into the jacketed glass reactor.

  • Circulate water through the jacket to maintain a constant absorption temperature (typically 40°C).

  • Start bubbling a simulated flue gas (e.g., 15% CO2 in N2) through the solution at a known flow rate.

  • Continuously monitor the CO2 concentration in the gas stream exiting the reactor using an infrared CO2 analyzer.

  • Continue the gas flow until the outlet CO2 concentration equals the inlet concentration, indicating the solvent is saturated ("rich" solution).

  • Take a sample of the rich solution for analysis.

B. Desorption (Regeneration) Phase:

  • Transfer the rich solution to the stripping flask.

  • Heat the solution to the desired regeneration temperature (e.g., 100-120°C) using a heating mantle.

  • Pass a stream of inert gas (e.g., N2) through the solution to help strip the CO2.

  • The released CO2 and water vapor are passed through a condenser. The water is returned to the flask, and the dry CO2 can be measured.

  • Continue heating until CO2 is no longer evolved. The resulting solution is the "lean" solvent.

  • Take a sample of the lean solution for analysis.

4.3. Protocol 3: Analytical Methods

Objective: To quantify the CO2 content and amine concentration in the solvent samples.

A. CO2 Loading Analysis:

  • Method: Chittick apparatus or a total inorganic/organic carbon (TIC/TOC) analyzer.

  • Principle: A known volume of the amine sample is reacted with a strong acid (e.g., HCl). This liberates all absorbed CO2, which is then measured volumetrically or by an IR detector.

  • Calculation: CO2 loading (α) is expressed as moles of CO2 per mole of amine.

    • α = (moles of CO2) / (moles of DMPA)

B. Amine Concentration and Degradation Analysis:

  • Method: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Principle: Chromatographic separation allows for the quantification of the parent amine and the identification of potential degradation products.

  • Procedure: A small aliquot of the amine sample is diluted and injected into the chromatograph. The concentration is determined by comparing the peak area to a calibration curve prepared with known standards.

Anticipated Performance and Comparative Analysis

Based on the performance of the structurally similar DMAPA, DMPA is anticipated to exhibit several desirable characteristics compared to the benchmark solvent, 30 wt% MEA.

Performance MetricAnticipated for DMPA30 wt% MEA (Benchmark)Rationale / Justification
CO2 Loading Capacity (mol/mol) > 0.5, potentially approaching 1.0~0.5The tertiary amine site allows for bicarbonate formation, increasing theoretical capacity.
Absorption Rate Potentially faster than MEAHighThe primary amine ensures rapid initial reaction. DMAPA kinetics are faster than MEA.[7]
Regeneration Energy Potentially lower than MEAHigh (~3.5-4.2 GJ/t CO2)Bicarbonate formation has a lower heat of reaction than carbamate formation, reducing the energy needed for stripping.
Thermal/Oxidative Stability Unknown; requires evaluationModerateDiamines can be susceptible to degradation; however, some novel amines show improved stability.[9]
Safety and Handling

Hazard Identification: Based on safety data for analogous compounds like DMAPA and 1-Dimethylamino-2-propanol, DMPA should be handled as a hazardous chemical.[10][11][12]

  • Flammability: Likely a flammable liquid and vapor.

  • Corrosivity: Expected to cause severe skin burns and eye damage.

  • Toxicity: May be harmful if swallowed or in contact with skin and may cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • In case of a spill, use an inert absorbent material and dispose of it as hazardous waste.

Conclusion and Future Work

1-(Dimethylamino)propan-2-ylamine (DMPA) represents a promising, yet unexplored, candidate for CO2 capture. Its molecular structure, featuring both primary and tertiary amine functionalities, suggests the potential for a superior combination of rapid absorption kinetics, high loading capacity, and reduced regeneration energy compared to conventional amines. The protocols outlined in this document provide a robust framework for the systematic evaluation of DMPA's performance.

Future research should focus on a comprehensive experimental campaign to validate these hypotheses. Key areas for investigation include:

  • Detailed kinetic studies at various temperatures and concentrations.

  • Vapor-liquid equilibrium (VLE) measurements to accurately determine CO2 solubility.

  • Pilot-scale testing to evaluate performance under realistic process conditions.[2]

  • Thorough investigation of thermal and oxidative degradation pathways to assess long-term solvent stability.

The exploration of novel amines like DMPA is essential for advancing carbon capture technology and enabling its widespread, economically viable deployment.

References
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Dimethylamino-2-propanol. Revision Date 18-Dec-2025.

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  • Das, A. K., et al. (2020). Elucidating the performance of (N-(3-aminopropyl)-1, 3-propanediamine) activated (1- dimethylamino-2-propanol) as a novel amine formulation for post combustion carbon dioxide capture. Journal of Molecular Liquids.

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  • Liu, Y. (2016). Comprehensive Evaluation of the Physical and Chemical Properties of 1-dimethylamino-2-propanol for Post Combustion CO2 Capture. University of Regina.

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  • Islam, M. S., et al. (2017). Carbon Dioxide Induced Degradation of Diethanolamine during Absorption and Desorption Processes. ResearchGate.

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  • Xue, B., et al. (2016). A comparative study of MEA and DEA for post-combustion CO2 capture with different process configurations. ResearchGate.

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Troubleshooting & Optimization

Purification techniques for separating 1-(Dimethylamino)propan-2-ylamine from isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(Dimethylamino)propan-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of separating this key amine from its structural and stereoisomers. The protocols and troubleshooting advice provided herein are synthesized from established chemical principles and best practices in separation science.

Disclaimer: Direct experimental literature on the purification of 1-(Dimethylamino)propan-2-ylamine is limited. The following guidance is based on established principles for separating analogous aliphatic and chiral amines.[1][2] These protocols should serve as a robust starting point for your method development.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers I need to separate from 1-(Dimethylamino)propan-2-ylamine? A1: The primary isomeric impurities depend on the synthetic route. A common synthesis involves the reaction of propylene oxide with dimethylamine. This reaction can result in two main positional isomers:

  • 1-(Dimethylamino)propan-2-ylamine (Target): Formed by nucleophilic attack at the less hindered carbon of the epoxide.

  • 2-(Dimethylamino)propan-1-ylamine (Primary Impurity): Formed by attack at the more hindered carbon. Additionally, since the target compound has a chiral center at the second carbon, it exists as a racemic mixture of two enantiomers : (R)- and (S)-1-(Dimethylamino)propan-2-ylamine, unless a stereospecific synthesis is employed.

Q2: Which purification technique is best for my needs? A2: The optimal technique depends on the scale of your purification and the type of isomers you need to separate.

  • For large-scale (grams to kilograms) separation of positional isomers: High-efficiency fractional distillation is the most cost-effective method, provided there is a sufficient boiling point difference.[3][4]

  • For high-purity, small-scale (milligrams to grams) separation of positional isomers: Preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution.[5]

  • For separating enantiomers: Chiral chromatography is essential. This can be done directly on a chiral stationary phase (CSP) or after derivatization with a chiral agent to form diastereomers, which can then be separated on a standard column.[6][7][8]

Q3: Why do my amine peaks show severe tailing on a standard silica gel column? A3: This is a classic issue when purifying basic amines on standard silica. Silica gel has acidic silanol groups (Si-OH) on its surface that strongly and often irreversibly interact with basic amines.[9] This acid-base interaction leads to poor peak shape and potential sample loss. To mitigate this, you can either use a deactivated stationary phase (like amine-functionalized silica) or add a small amount of a competitor base, such as triethylamine or ammonia, to your mobile phase to mask the acidic sites.[2][9]

Q4: Can I separate the enantiomers without a chiral column? A4: Yes, this is possible through chemical derivatization. By reacting the racemic amine with a pure chiral derivatizing agent (e.g., Mosher's acid chloride or a chiral isocyanate), you form a mixture of diastereomers. Diastereomers have different physical properties and can often be separated using standard, non-chiral purification techniques like flash chromatography or even crystallization.[8] After separation, the derivatizing group is cleaved to yield the pure enantiomers.

Method Selection Guide

The following decision tree can help you select the most appropriate purification strategy.

G start What is your primary goal? bulk Bulk Purification (>5g) start->bulk Scale high_purity High Purity / Analytical (<5g) start->high_purity Scale isomers_bulk Isomer Type? bulk->isomers_bulk isomers_hp Isomer Type? high_purity->isomers_hp distillation Fractional Distillation (High Efficiency) isomers_bulk->distillation Positional chiral_res Diastereomeric Crystallization isomers_bulk->chiral_res Enantiomeric prep_hplc Preparative HPLC (Normal or Reversed-Phase) isomers_hp->prep_hplc Positional chiral_hplc Chiral HPLC (Direct or via Derivatization) isomers_hp->chiral_hplc Enantiomeric

Caption: Decision tree for selecting a purification technique.

Troubleshooting Guides

Fractional Distillation
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Fractions - Insufficient column efficiency (too few theoretical plates).- Boiling point difference between isomers is too small.- Distillation rate is too high (flooding).- Use a longer fractionating column (e.g., Vigreux or packed column).- Reduce the distillation pressure (vacuum distillation) to increase the relative volatility.- Decrease the heating rate to ensure vapor-liquid equilibrium is established.[3]
Product Decomposition (Darkening Color) - Distillation temperature is too high, causing thermal degradation.- Presence of oxygen leading to oxidation.[3]- Perform the distillation under vacuum to lower the boiling point.- Ensure the system is under an inert atmosphere (Nitrogen or Argon).
Inconsistent Boiling ("Bumping") - Uneven heating.- Lack of nucleation sites for smooth boiling.- Use a magnetic stir bar or boiling chips in the distillation flask.- Ensure the heating mantle provides uniform heat.[3]
Preparative HPLC
ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution - Incorrect mobile phase composition.- Inappropriate stationary phase.- Column is overloaded with sample.[10]- Optimize the mobile phase gradient or switch to an isocratic method.[11]- Try a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18).[1]- Reduce the injection volume or sample concentration.
Severe Peak Tailing - Strong interaction between the basic amine and acidic residual silanols on the stationary phase.- Mobile phase pH is inappropriate.[10]- Add a competitor base (e.g., 0.1% triethylamine) to the mobile phase.[1]- Use an amine-specific column (e.g., amino or PFP phase).- Adjust the mobile phase to a higher pH to suppress amine protonation (ensure column stability at high pH).[9]
High System Backpressure - Blockage in the system (inlet frit, guard column, or column).- Precipitation of buffer salts in organic solvent.[10][12]- Back-flush the column (if recommended by the manufacturer).- Filter your sample and mobile phases meticulously.- Ensure buffer solubility when mixing aqueous and organic phases.
Low or No Recovery - Irreversible adsorption of the amine onto the column.- Compound degradation on the column.- Deactivate the column by flushing with a mobile phase containing a competitor base before injection.- Use a less acidic stationary phase like neutral alumina or polymer-based columns.[2]

Data and Method Comparison

Table 1: Physical Properties of Key Isomers
CompoundStructureBoiling Point (°C)pKa (approx.)
1-(Dimethylamino)propan-2-ylamine CH₃CH(NH₂)CH₂N(CH₃)₂125-127[13]Primary: ~10.7Tertiary: ~9.8
2-(Dimethylamino)propan-1-ylamine (CH₃)₂NCH₂CH(CH₃)NH₂~130-135 (estimated)Primary: ~10.6Tertiary: ~9.7

Note: Boiling points and pKa values are estimated based on similar structures and may vary. The slight difference in boiling points suggests high-efficiency fractional distillation is required.

Table 2: Comparison of Purification Techniques
TechniqueTypical PurityScaleProsCons
Fractional Distillation 95 - 99%Grams - KgHighly scalable, cost-effective for large quantities.Requires significant boiling point difference; risk of thermal degradation.[3]
Preparative HPLC > 99.5%mg - GramsHigh resolution for closely related isomers; automated.Less scalable, higher solvent consumption and cost.[3]
Diastereomeric Derivatization & Crystallization > 99% (e.e.)Grams - KgCan be used for large-scale chiral separation without chiral HPLC.Requires additional reaction and cleavage steps; overall yield may be lower.
Chiral HPLC > 99.9% (e.e.)µg - GramsDirect and highly accurate method for enantiomer separation and analysis.[6]Expensive chiral columns; limited loading capacity.

Experimental Protocols

Protocol 1: High-Efficiency Vacuum Fractional Distillation

This protocol is designed for separating positional isomers on a multi-gram scale.

  • System Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (min. 30 cm) or a column packed with Raschig rings. Use a short-path distillation head. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).

  • Charging the Flask: Charge the crude amine mixture into a round-bottom flask (no more than 2/3 full). Add a magnetic stir bar.

  • Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 20-30 mmHg).

  • Heating: Gently heat the flask using a heating mantle with a temperature controller.

  • Equilibration: As the mixture begins to boil, observe the vapor rising up the column. A "reflux ring" should form. Adjust the heat so this ring rises slowly. Allow the column to equilibrate under total reflux for at least 30 minutes to establish the temperature gradient.

  • Fraction Collection: Slowly begin collecting the distillate. A low-boiling forerun may be collected first. Collect fractions based on the stability of the head temperature. The temperature should remain stable while a pure fraction is distilling.

  • Analysis: Analyze each fraction by GC or ¹H NMR to determine its composition. Combine fractions of desired purity.

Protocol 2: Preparative Reversed-Phase HPLC Workflow

This protocol outlines the separation of positional isomers using a C18 column.

G cluster_prep Preparation cluster_run Chromatography cluster_post Post-Run Processing prep_mobile 1. Mobile Phase Prep A: 0.1% TFA in H₂O B: 0.1% TFA in ACN prep_sample 2. Sample Prep Dissolve crude amine in Mobile Phase A prep_mobile->prep_sample equilibrate 3. Column Equilibration Flush C18 column with initial mobile phase conditions prep_sample->equilibrate inject 4. Injection & Gradient Run Inject sample. Run gradient (e.g., 5% to 50% B over 30 min) equilibrate->inject collect 5. Fraction Collection Collect peaks based on UV signal inject->collect analyze 6. Purity Analysis Analyze fractions by analytical HPLC or GC-MS collect->analyze combine 7. Combine & Evaporate Combine pure fractions. Neutralize TFA, then evaporate. analyze->combine

Caption: Workflow for preparative HPLC purification.

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Prepare Mobile Phase B: 0.1% TFA in acetonitrile. The TFA acts as an ion-pairing agent to improve peak shape. Degas both solvents.

  • Column: Use a high-capacity preparative C18 column (e.g., 20 x 150 mm, 10 µm particle size).

  • System Equilibration: Equilibrate the column with 95% A / 5% B for at least 15 column volumes or until the baseline is stable.

  • Sample Preparation: Dissolve the crude amine mixture in Mobile Phase A at a known concentration (e.g., 50 mg/mL) and filter through a 0.45 µm syringe filter.

  • Method Development: Perform an initial analytical run to determine retention times. Optimize the gradient to maximize the resolution between the two isomers.

  • Preparative Run: Inject the sample and run the optimized gradient. Collect fractions corresponding to each isomer peak.

  • Work-up: Analyze the purity of the collected fractions. Combine the pure fractions, neutralize the TFA with a mild base (e.g., sodium bicarbonate solution), extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer, and carefully remove the solvent under reduced pressure.

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Sci-Hub. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed, 1619, 460536. [Link]

  • Inamuddin, & Asiri, A. M. (Eds.). (2019).
  • Benchchem. (n.d.). An In-depth Technical Guide to Diaminopropane Isomers and Their Chemical Structures.
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  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines? Retrieved from Chemistry Stack Exchange. [Link]

  • PubMed Central. (n.d.). Pitfalls in the sample preparation and analysis of N-acylethanolamines.
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  • Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from Agilent. [Link]

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  • ResearchGate. (n.d.).
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  • ChemicalBook. (n.d.). 1-DIMETHYLAMINO-2-PROPYNE synthesis.
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Minimizing side reactions during the ethylation of 1-(dimethylamino)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the mono-ethylation of 1-(dimethylamino)propan-2-amine.

Mechanistic Overview: The Dual-Amine Challenge

1-(dimethylamino)propan-2-amine is an aliphatic diamine containing both a sterically unhindered primary amine and a highly nucleophilic tertiary amine. The objective is to selectively ethylate the primary amine to a secondary amine without triggering side reactions.

Direct alkylation using alkyl halides (e.g., ethyl bromide) is fundamentally flawed for this substrate. The tertiary amine will rapidly undergo an SN2 reaction to form an irreversible quaternary ammonium salt[1]. Furthermore, any primary amine that does react becomes a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is more nucleophilic than the starting material, triggering a runaway reaction that leads to N,N-diethylation (over-alkylation)[2].

To achieve chemoselectivity, the industry standard is reductive amination using acetaldehyde and a mild hydride source[3]. By passing through an imine intermediate, we restrict the reaction stoichiometry to a 1:1 ratio and prevent tertiary amine quaternization[2].

Troubleshooting & FAQs

Q: I attempted to ethylate 1-(dimethylamino)propan-2-amine using ethyl bromide and potassium carbonate, but my yield is near zero and I isolated a highly polar byproduct. What happened? A: You are observing the quaternization of your starting material. Direct N-alkylation with alkyl halides suffers from poor selectivity[1]. Because your molecule contains a dimethylamino group, this tertiary amine acts as a powerful nucleophile and attacks the ethyl bromide, forming an irreversible quaternary ammonium salt[1].

  • Solution: Abandon direct alkylation. Switch to reductive amination using acetaldehyde, which selectively condenses with the primary amine to form an imine[2].

Q: I am using reductive amination with acetaldehyde, but I am still seeing N,N-diethylation (over-alkylation). How do I restrict this to mono-ethylation? A: Over-alkylation in reductive amination occurs when the newly formed secondary amine reacts with a second equivalent of acetaldehyde to form an iminium ion, which is subsequently reduced[2]. To prevent this:

  • Strict Stoichiometry: Limit acetaldehyde to exactly 1.0 - 1.05 equivalents[4].

  • Choice of Reductant: Use Sodium Triacetoxyborohydride (STAB). STAB is a mild, bulky reducing agent that exhibits high chemoselectivity for primary imines over secondary iminium ions[5].

  • Stepwise Addition: Allow the imine condensation to reach completion before adding the reducing agent.

Q: My acetaldehyde seems to be disappearing, but I am recovering unreacted starting amine. I am using Sodium Borohydride (NaBH₄) as my reductant. A: NaBH₄ is too powerful for a one-pot reductive amination with aliphatic aldehydes. It reduces the acetaldehyde directly to ethanol faster than the aldehyde can condense with the amine to form the imine[5].

  • Solution: Switch to STAB (NaBH(OAc)₃). STAB reduces imines rapidly but reduces aldehydes very slowly, allowing the condensation reaction to proceed without degrading your electrophile[2].

Quantitative Data: Comparison of Alkylation Methods

Alkylation MethodReagentsPrimary Side ReactionTarget Mono-Alkylation YieldRecommendation
Direct Alkylation Ethyl Bromide, K₂CO₃Quaternization & Over-alkylation[1]< 10%Avoid
Reductive Amination Acetaldehyde, NaBH₄Reduction of aldehyde to ethanol[5]20 - 40%Not Recommended
Reductive Amination Acetaldehyde, NaBH₃CNCyanide toxicity / Trace over-alkylation65 - 75%Acceptable
Reductive Amination Acetaldehyde, STABMinimal (Highly selective)[5]> 85% Optimal

Reaction Pathway Visualization

ReductiveAmination Reactant 1-(dimethylamino)propan-2-amine + Acetaldehyde Imine Imine Intermediate (Controlled Formation) Reactant->Imine AcOH Catalyst (One-Pot) Quat Quaternary Ammonium Salt (Tertiary Amine Alkylation) Reactant->Quat Direct Alkylation (Ethyl Halides) Product Mono-ethylated Product (Target Secondary Amine) Imine->Product STAB Reduction (Selective) OverAlk N,N-diethylated Product (Over-alkylation) Product->OverAlk Excess Acetaldehyde + STAB

Reaction pathways and potential side reactions during the ethylation of the diamine.

Optimized Experimental Protocol: Mono-Ethylation via STAB Reductive Amination

This methodology utilizes a self-validating one-pot, two-stage approach. By monitoring the imine formation before the introduction of the reductant, you eliminate the risk of aldehyde reduction and minimize over-alkylation[5].

Materials:

  • 1-(dimethylamino)propan-2-amine (1.0 mmol)

  • Acetaldehyde (1.05 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 mmol)[4]

  • Glacial acetic acid (1.0 - 2.0 mmol)[4]

  • Anhydrous 1,2-Dichloroethane (DCE) or THF (10 mL)[5]

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1-(dimethylamino)propan-2-amine (1.0 mmol) in anhydrous DCE (10 mL)[4].

  • Catalysis & Condensation: Add glacial acetic acid (1.0 mmol) to the solution. The acid catalyzes the formation of the imine intermediate[4]. Cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add acetaldehyde (1.05 mmol) dropwise to prevent exothermic degradation.

  • Validation Check 1 (Imine Formation): Remove the ice bath and stir at room temperature for 30–60 minutes[5]. Critical Step: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). Do not proceed until the primary amine is completely consumed. This validates that the 1:1 imine intermediate has fully formed.

  • Selective Reduction: Cool the flask back to 0 °C. Add STAB (1.5 mmol) portion-wise over 10 minutes[5]. STAB will selectively reduce the imine in the presence of the carbonyl group without reacting with the tertiary amine[2].

  • Validation Check 2 (Completion): Stir the reaction at room temperature for 2-4 hours. LC-MS should confirm the mass of the mono-ethylated secondary amine.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and decompose excess STAB[4]. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

References

Sources

Technical Support Center: Troubleshooting Color Instability in Stored 1-(Dimethylamino)propan-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Overview 1-(Dimethylamino)propan-2-ylamine (also known as N,N-dimethyl-1,2-propanediamine) is a versatile aliphatic diamine featuring both a primary and a tertiary amine group. While highly valuable in pharmaceutical synthesis and materials science, researchers frequently encounter severe color instability—transitioning from a colorless liquid to yellow, and eventually red-brown—during storage. This guide provides field-proven, mechanistically grounded solutions to mitigate degradation and ensure experimental reproducibility.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q2: How does the specific dual-amine structure of this compound complicate its stability? Expert Insight: 1-(Dimethylamino)propan-2-ylamine is uniquely susceptible because it contains two distinct reactive sites that degrade via different pathways:

  • The Tertiary Amine: Undergoes direct oxygen transfer to form an N-oxide . While N-oxides are typically colorless, their formation silently depletes the active amine concentration and introduces a highly polar, reactive impurity into your assays.

  • The Primary Amine: Drives the visible color change via the imine/nitrosoalkane pathway . Additionally, primary amines act as nucleophiles that readily capture atmospheric carbon dioxide (CO₂) to form carbamate salts . This reaction alters the pH of the solution and can catalyze further degradation.

Q3: What environmental factors accelerate this color change, and how can I control them? Expert Insight: Oxidation is thermodynamically favorable but kinetically limited; however, specific environmental factors act as catalysts:

  • Trace Metals: Transition metals like Iron (Fe) and Copper (Cu) are potent catalysts for amine oxidation . Storing the chemical in low-quality metal containers or using contaminated spatulas will rapidly accelerate browning .

  • UV/Visible Light: Photons provide the activation energy required to initiate radical-cation formation, triggering the one-electron oxidation pathway .

  • Temperature: Elevated temperatures exponentially increase the kinetic rate of all degradation pathways .

Q4: Can I recover and use a batch of amine that has already turned yellow? Expert Insight: Yes, provided the discoloration is mild (yellow, not dark brown). Because the oxidative byproducts (N-oxides, nitroalkanes, and imines) possess significantly higher boiling points and different polarities than the parent diamine, the material can be purified via vacuum distillation. Heavily polymerized (red-brown) batches should be discarded, as the sheer volume of degradation products will compromise the yield and safety of subsequent reactions.

Part 2: Quantitative Data & Degradation Indicators

To assist in rapid laboratory diagnostics, the following table summarizes the degradation pathways, their visual impact, and the recommended analytical detection methods.

Degradation PathwayPrimary CatalystChemical Product FormedVisual IndicatorAnalytical Detection Method
Primary Amine Oxidation O₂, Trace Metals (Fe, Cu)Nitrosoalkanes, IminesYellowingUV-Vis (Chromophore peak), GC-MS
Deep Oxidation / Polymerization Prolonged O₂, HeatNitroalkanes, Poly-iminesRed-Brown colorFT-IR (C=N stretch, NO₂ stretch)
Tertiary Amine Oxidation O₂, UV LightN-oxidesNone (Colorless)LC-MS, NMR (Shift in N-CH₃ protons)
CO₂ Absorption Atmospheric CO₂Carbamate SaltsViscosity increase, TurbiditypH drop, FT-IR (Carbamate C=O)
Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergent oxidative degradation pathways for the primary and tertiary amine groups within 1-(Dimethylamino)propan-2-ylamine.

AmineDegradation A 1-(Dimethylamino) propan-2-ylamine B Primary Amine Pathway A->B O2 / Trace Metals C Tertiary Amine Pathway A->C O2 / UV Light D Hydroxylamine (Colorless) B->D Oxidation G N-Oxide Formation (Colorless but Reactive) C->G Direct Oxygen Transfer E Nitrosoalkane / Imine (Yellow Discoloration) D->E Dehydration / Oxidation F Nitroalkane / Polymers (Red-Brown Discoloration) E->F Deep Oxidation / Polymerization

Caption: Oxidative degradation pathways of 1-(Dimethylamino)propan-2-ylamine causing color changes.

Part 4: Self-Validating Experimental Protocols
Protocol A: Long-Term Inert Storage System

Causality: Preventing oxygen and photon exposure halts the radical initiation of the degradation cascade.

  • Sparging: Inside a fume hood, sparge the freshly opened or distilled amine with Ultra-High Purity (UHP) Argon for 15 minutes.

    • Why Argon? Argon is significantly denser than nitrogen and air. It creates a robust, heavy physical barrier over the liquid phase that prevents oxygen ingress even if the container seal is temporarily compromised.

  • Aliquoting: Transfer the sparged amine into amber borosilicate glass vials.

    • Why Amber Borosilicate? Amber glass blocks UV/visible light, preventing photo-initiated degradation. Borosilicate prevents the leaching of trace metals (Fe, Cu) found in lower-quality glass or metal cans, which catalyze oxidation.

  • Sealing & Temperature Control: Seal the vials with PTFE-lined septa caps. Store the aliquots in a dedicated chemical refrigerator at 2–8°C.

    • Why 2–8°C? Lowering the temperature exponentially decreases the kinetic rate of any residual oxidative reactions.

  • Self-Validation Step: Prepare a 1 mL "control" vial alongside your main aliquots. Inspect this control vial visually every 30 days. If the control remains strictly colorless, the inerting and sealing process of the batch was successful.

Protocol B: Vacuum Distillation for Color Remediation

Causality: Exploiting the boiling point differential between the volatile parent amine and its heavy, polar degradation products (N-oxides, poly-imines) allows for the complete removal of chromophores.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are lightly greased with high-vacuum silicone grease and that the system can hold a stable vacuum of <10 mmHg.

  • Degassing: Load the yellowed amine into the boiling flask with a PTFE magnetic stir bar. Apply the vacuum before applying any heat. Allow the system to stir under vacuum for 5 minutes.

    • Why Degas First? Heating the liquid while dissolved oxygen is still present will rapidly accelerate thermal oxidation. Degassing removes O₂ prior to thermal stress.

  • Distillation: Slowly apply heat using an oil bath. 1-(Dimethylamino)propan-2-ylamine has a standard boiling point of ~120–125°C at atmospheric pressure. Under a 10 mmHg vacuum, collect the main fraction boiling at approximately 35–45°C. Leave the dark, viscous residue (containing the high-boiling nitroalkanes and N-oxides) in the boiling flask.

  • Self-Validation Step: The collected distillate must be completely colorless. Validate the recovery by performing a Karl Fischer titration (moisture must be <0.1%) and running a GC-MS assay to confirm a purity of >99.5% and the total absence of N-oxide or imine peaks.

References
  • Liu, H., et al. "Oxidative Degradation of Amine Solvents for CO2 Capture." Energy Procedia / ResearchGate. URL:[Link]

  • ResearchGate. "Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study." ResearchGate. URL:[Link]

  • ACS Publications. "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture." Industrial & Engineering Chemistry Research. URL: [Link]

  • MDPI. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." Molecules. URL: [Link]

Distillation parameters for high-purity 1-(Dimethylamino)propan-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(Dimethylamino)propan-2-ylamine (CAS: 108-15-6). As a Senior Application Scientist, I have designed this resource to move beyond basic instructions. Distilling aliphatic diamines requires precision; they are highly susceptible to oxidation, moisture absorption, and thermal degradation.

This guide provides a self-validating workflow, ensuring that every step you take is mechanistically sound and yields a high-purity (>99%) product suitable for sensitive pharmaceutical synthesis.

Part 1: Quantitative Data & Physicochemical Parameters

Before initiating any distillation, it is critical to understand the physical constraints of your target molecule. 1-(Dimethylamino)propan-2-ylamine is a volatile, corrosive, and flammable liquid[1].

Table 1: Target Distillation Parameters & Physical Properties

ParameterValueCausality / Relevance for Distillation
Chemical Name 1-(Dimethylamino)propan-2-ylamineAlso known as N,N-Dimethyl-1,2-propanediamine.
CAS Number 108-15-6Unique identifier for safety and spectral cross-referencing[2].
Molecular Weight 102.18 g/mol Low molecular weight contributes to its high volatility[3].
Boiling Point 113 °C at 760 mmHgThe strict target temperature for the main fraction collection[2][4].
Density 0.792 g/mL at 25 °CUsed to calculate expected mass recovery from volumetric crude[4].
Flash Point 14.6 °C – 35 °CCritical Safety Metric: Requires a spark-free fume hood[1][2].

Part 2: Self-Validating Distillation Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the structural integrity of the amine is maintained throughout the thermal cycle.

Step 1: Chemical Desiccation (Pre-Drying)

  • Action: Stir the crude amine over solid Potassium Hydroxide (KOH) pellets for 12–24 hours prior to distillation. Filter before transferring to the boiling flask.

  • Causality: Amines are highly hygroscopic and form strong hydrogen bonds (and azeotropes) with water. Using a basic desiccant like KOH effectively sequesters water without protonating or binding the amine. Acidic desiccants (like MgSO₄ or silica) will react with the amine, drastically reducing your yield.

Step 2: Apparatus Assembly & Inertion

  • Action: Assemble a fractional distillation setup using a Vigreux column. Flush the entire system with dry Nitrogen (N₂) or Argon (Ar) for 15 minutes.

  • Causality: The Vigreux column increases the theoretical plates needed to separate the target from structurally similar byproducts. The inert gas purge is non-negotiable; aliphatic amines rapidly oxidize at elevated temperatures to form colored N-oxides and imines[1].

Step 3: Heating & Thermal Equilibration

  • Action: Submerge the boiling flask in an oil bath set to ~130–135 °C. Allow the vapor to travel up the column and establish a steady reflux ring.

  • Causality: Gradual heating prevents "bumping" and establishes an adiabatic temperature gradient across the column. This self-validates the separation efficiency before any vapor reaches the condenser.

Step 4: Fraction Collection & Temperature Validation

  • Action: Discard the foreshots (any liquid distilling below 110 °C). Only collect the main fraction when the vapor temperature strictly stabilizes at 113 °C (at atmospheric pressure)[2].

  • Causality: Foreshots contain residual water and low-boiling light ends. By strictly enforcing the 113 °C cut-off, the system validates the purity of the main fraction. If the temperature deviates, collection must be paused.

Part 3: Process Workflow Visualization

DistillationWorkflow N1 Crude 1-(Dimethylamino)propan-2-ylamine N2 Apparatus Setup & Inert Gas Purge (N2/Ar) N1->N2 N3 Heating & Equilibration (Oil Bath ~130°C) N2->N3 N4 Foreshots Collection (<110°C at 760 mmHg) N3->N4 N8 Temperature Stable at 113°C? N4->N8 N8->N3 No (Fluctuating) N5 Main Fraction Collection (113°C at 760 mmHg) N8->N5 Yes N6 High-Purity Product (>99%) N5->N6 N7 Residue / Bottoms N5->N7 T > 115°C

Figure 1: Logical workflow for the fractional distillation of 1-(Dimethylamino)propan-2-ylamine.

Part 4: Troubleshooting Guide

Q: Why is my distillate turning yellow during or immediately after distillation? A: This is a definitive sign of oxidative degradation. When 1-(Dimethylamino)propan-2-ylamine is exposed to oxygen at high temperatures, the amine groups oxidize. Solution: Ensure your distillation joints are heavily greased and completely airtight. Verify that your inert gas (N₂/Ar) blanket is actively flowing before you begin heating. Store the final purified product in amber vials purged with Argon[1].

Q: The vapor temperature is fluctuating wildly and fails to stabilize at 113 °C. What is causing this? A: Temperature fluctuations typically arise from two sources: inconsistent thermal insulation or the presence of azeotrope-forming impurities (like water). Solution: First, insulate your Vigreux column with glass wool and aluminum foil to shield it from ambient drafts in the fume hood. Second, ensure the crude mixture was adequately pre-dried. Water forms strong hydrogen bonds with the amine, which disrupts the vapor-liquid equilibrium and skews the boiling point[2].

Q: I am experiencing severe "bumping" in the boiling flask, risking contamination of the condenser. How can I control this? A: Bumping occurs when the liquid superheats and boils explosively, a common issue with basic, viscous liquids. Solution: Add fresh PTFE (Teflon) boiling chips before heating (never add them to a hot solution). Alternatively, use vigorous magnetic stirring during the distillation to provide nucleation sites for smooth boiling.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I distill 1-(Dimethylamino)propan-2-ylamine under reduced pressure (vacuum distillation)? A: Yes, and it is highly recommended for scaling up. While the atmospheric boiling point is 113 °C[4], utilizing a vacuum pump lowers the required heating temperature. This significantly reduces the thermal stress on the molecule, minimizing the risk of decomposition and polymerization.

Q: What are the primary safety considerations when handling this compound? A: 1-(Dimethylamino)propan-2-ylamine is corrosive and highly flammable. The flash point is reported to be as low as 14.6 °C to 35 °C[1][2]. Distillation must be performed in a spark-free environment. Furthermore, its vapors are heavier than air and can form explosive mixtures at elevated temperatures[1]. Always wear appropriate PPE, including heavy-duty nitrile gloves and a face shield.

Q: How should the high-purity distillate be stored to maintain its integrity? A: Store the purified amine in a tightly sealed, dark container (amber glass) under an inert gas blanket at 2–8 °C. This prevents both photo-oxidation and moisture absorption over time[2].

References

  • Sigma-Aldrich Inc. "SAFETY DATA SHEET: 1-Dimethylamino-2-propylamine (CAS 108-15-6)". sigmaaldrich.cn. 1

  • MedChemExpress . "Safety Data Sheet - 108-15-6". medchemexpress.com. 2

  • ChemicalBook . "108-15-6 | CAS DataBase". chemicalbook.com. 4

  • Matrix Scientific . "108-15-6 Cas No. | 1-(Dimethylamino)isopropylamine". 1int.co.uk. 3

Sources

Validation & Comparative

Application Guide: FTIR Spectroscopic Differentiation of 1-(Dimethylamino)propan-2-ylamine and Linear Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and advanced materials engineering, distinguishing between structural isomers of aliphatic diamines is a critical quality control step. 1-(Dimethylamino)propan-2-ylamine (a branched diamine, also known as N,N-dimethyl-1,2-propanediamine) and 3-(dimethylamino)propylamine (DMAPA, a linear diamine) possess identical molecular weights but exhibit drastically different steric profiles. This structural variance fundamentally alters their reaction kinetics when used as epoxy curing agents, pharmaceutical intermediates, or in CO2 capture systems (1[1]).

This guide provides an authoritative, comparative framework for identifying 1-(Dimethylamino)propan-2-ylamine against its primary linear alternative using Fourier Transform Infrared (FTIR) spectroscopy, detailing the mechanistic causality behind their vibrational differences.

Structural Overview & Mechanistic Causality

To accurately interpret the FTIR spectra of these compounds, we must first analyze the causality behind their vibrational modes. Both molecules contain a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂), meaning they share several baseline spectral features. However, the architecture of their aliphatic backbones dictates the diagnostic peaks used for differentiation.

  • Shared Feature: Bohlmann Bands (~2770–2820 cm⁻¹): The presence of the -N(CH₃)₂ group in both isomers generates Bohlmann bands. These are distinctive C-H stretching vibrations shifted to lower wavenumbers. Mechanistically, this shift is caused by the hyperconjugative interaction (n → σ*) between the nitrogen lone pair and the antiperiplanar C-H bonds of the methyl groups. This serves as a definitive marker for the tertiary amine moiety.

  • The Differentiator: Methyl Umbrella Mode (~1375 cm⁻¹): The critical differentiator lies in the aliphatic backbone. 1-(Dimethylamino)propan-2-ylamine possesses a branched methyl group attached to a methine carbon (-CH(CH₃)-). The symmetric bending vibration of this specific methyl group, known as the "umbrella mode," manifests as a sharp, highly diagnostic peak at approximately 1375–1380 cm⁻¹. In contrast, DMAPA consists of a linear straight chain (-CH₂-CH₂-CH₂-) and lacks this specific terminal methyl environment, rendering the 1375 cm⁻¹ peak virtually absent (2[2]).

Comparative FTIR Spectral Data

The following table summarizes the quantitative spectral data, allowing for rapid comparative analysis between the branched and linear isomers. These peak assignments are consistent with organic analyses performed in complex environmental monitoring, such as spacecraft water processing systems (3[3]).

Table 1: Comparative FTIR Peak Assignments for Isomeric N,N-Dimethyl Diamines

Vibrational Mode1-(Dimethylamino)propan-2-ylamine (Branched)3-(Dimethylamino)propylamine (Linear)Mechanistic Causality / Diagnostic Value
N-H Stretch ~3360 cm⁻¹, ~3280 cm⁻¹ (Doublet)~3360 cm⁻¹, ~3280 cm⁻¹ (Doublet)Asymmetric/symmetric stretching of the primary amine (-NH₂). Present in both.
C-H Stretch (Bohlmann) ~2770 – 2820 cm⁻¹~2770 – 2820 cm⁻¹Hyperconjugation (n → σ*) of N lone pair with adjacent C-H bonds. Confirms -N(CH₃)₂.
N-H Bend ~1600 cm⁻¹~1600 cm⁻¹Scissoring deformation of the primary amine.
C-H Bend (Umbrella) ~1375 – 1380 cm⁻¹ (Strong) Absent / Trace Symmetric bending of the branched methyl group (-CH(CH₃)-). Primary differentiator.
C-N Stretch 1040 – 1250 cm⁻¹ (Complex)1040 – 1250 cm⁻¹ (Distinct)Fingerprint region variations due to differing carbon backbone polarizabilities.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Traditional transmission FTIR using KBr pellets or NaCl windows is highly problematic for aliphatic amines. These compounds are strongly basic and hygroscopic, which leads to the etching of halide salt windows and the introduction of broad O-H stretching artifacts (~3400 cm⁻¹) from absorbed atmospheric moisture. Therefore, Attenuated Total Reflectance (ATR) utilizing a chemically inert diamond crystal is the mandatory choice.

To ensure absolute trustworthiness in the spectral data, the following protocol incorporates real-time environmental controls and baseline validations.

Step-by-Step Methodology

Step 1: System Purge and Background Validation

  • Action: Purge the FTIR optical bench with dry nitrogen for 15 minutes.

  • Self-Validation: Collect a background spectrum on the bare diamond ATR crystal. The system is validated only if the baseline transmittance is >98% and devoid of water vapor rotational bands (3500–3900 cm⁻¹) or CO₂ bands (2350 cm⁻¹).

Step 2: Sample Application

  • Action: Deposit 10 μL of neat liquid amine directly onto the ATR crystal using a positive displacement pipette.

  • Causality: A neat liquid application prevents solvent interference in the fingerprint region, while the diamond ATR ensures a consistent, minimal path length that prevents total absorption (bottoming out) of strong peaks.

Step 3: Spectral Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution, co-adding 32 scans to optimize the signal-to-noise ratio.

Step 4: Real-Time Data Integrity Check

  • Self-Validation: Immediately inspect the 3400–3600 cm⁻¹ region of the generated spectrum. If a broad, featureless band is observed, the sample has absorbed ambient moisture, which artificially broadens and obscures the critical N-H stretching doublet. The spectrum must be rejected, the crystal cleaned with anhydrous isopropanol, and a fresh aliquot applied under a dry nitrogen blanket.

Diagnostic Decision Tree

The following workflow visualizes the logical progression for differentiating the branched 1-(Dimethylamino)propan-2-ylamine from its linear counterpart based on the validated spectral data.

FTIR_Workflow Start Unknown Liquid Amine Sample ATR Acquire ATR-FTIR Spectrum (Diamond Crystal, 4000-400 cm⁻¹) Start->ATR AmineCheck Verify Amine Functional Groups Primary: ~3360 & 3280 cm⁻¹ (N-H) Tertiary: ~2800 cm⁻¹ (Bohlmann) ATR->AmineCheck BranchCheck Analyze Aliphatic Bending Region Focus on 1375 - 1380 cm⁻¹ AmineCheck->BranchCheck  Confirmed N,N-dimethyl diamine Branched Strong Peak at ~1375 cm⁻¹ (Methyl Umbrella Mode) Identified: 1-(Dimethylamino)propan-2-ylamine BranchCheck->Branched  Peak Present Linear Weak/Absent Peak at ~1375 cm⁻¹ (Linear Alkyl Chain) Identified: 3-(Dimethylamino)propylamine BranchCheck->Linear  Peak Absent

Figure 1: Decision tree for ATR-FTIR spectroscopic differentiation of branched vs. linear diamines.

References

  • Title: Performance Evaluation of the ISS Water Processor Multifiltration Beds Source: NASA Technical Reports Server URL: 3

  • Title: Binary System of Polyethylene Glycol 200 (1) + 3-Dimethylamino-1-propylamine (2) for CO2 Absorption: Thermophysical Properties and Spectroscopic Study Source: ACS Omega URL: 1

  • Title: PubChem Compound Summary for CID 7993, N,N-Dimethyl-1,3-propanediamine Source: National Center for Biotechnology Information URL: 2

Sources

Thermal stability comparison of 1-(Dimethylamino)propan-2-ylamine and standard amine catalysts

Author: BenchChem Technical Support Team. Date: March 2026

As polyurethane formulations and epoxy curing systems are pushed toward higher operational temperatures, the thermal stability of the embedded amine catalysts becomes a critical failure point. Volatilization, matrix degradation, and the emission of volatile organic compounds (VOCs) are directly tied to the molecular architecture of the catalyst.

This guide provides an objective, data-driven comparison of 1-(Dimethylamino)propan-2-ylamine (also known as N,N-dimethyl-1,2-propanediamine) against industry-standard catalysts, specifically DMAPA (N,N-dimethyl-1,3-propanediamine) and TEDA (Triethylenediamine). By examining the mechanistic causality behind their thermal degradation, researchers can make informed decisions for high-performance polymer and drug-delivery scaffold designs.

Mechanistic Foundations of Thermal Stability

The thermal stability of an aliphatic diamine catalyst is dictated by its backbone length, steric hindrance, and propensity for intramolecular cyclization [1].

The Steric Advantage in Polymer Matrices

1-(Dimethylamino)propan-2-ylamine features a primary amine and a tertiary dimethylamine separated by a two-carbon backbone, with a methyl group positioned at the alpha-carbon relative to the primary amine. When this catalyst reacts into a polyurethane matrix (forming a urea linkage), the adjacent methyl group provides significant steric shielding . This shielding protects the urea carbonyl from nucleophilic attack during thermal stress, raising the activation energy (


) required for bond cleavage [3].
Divergent Degradation Pathways

In contrast, DMAPA is an unhindered 1,3-diamine. While it exhibits excellent initial reactivity, its linear structure makes it highly susceptible to thermal degradation via carbamate polymerization and intermolecular nucleophilic attack, leading to the formation of linear ureas and eventual chain scission [2].

When subjected to elevated temperatures (>150°C), 1,2-diamines like 1-(Dimethylamino)propan-2-ylamine degrade primarily through a highly predictable intramolecular cyclization, forming stable 5-membered imidazolidinone rings. DMAPA, however, attempts to form less thermodynamically favored 6-membered rings, resulting in a chaotic breakdown into fragmented aliphatic amines and higher VOC emissions [1].

G Start Aliphatic Diamine Catalyst (Polymer Matrix) Branch1 1-(Dimethylamino)propan-2-ylamine (Branched 1,2-Diamine) Start->Branch1 Branch2 DMAPA (Linear 1,3-Diamine) Start->Branch2 Heat Thermal Stress (>150°C) Urea/Carbamate Cleavage Branch1->Heat Branch2->Heat Degradation1 Intramolecular Cyclization (5-Membered Imidazolidinone) Heat->Degradation1 Steric Shielding Degradation2 Intermolecular Attack (Linear Ureas & Fragmentation) Heat->Degradation2 Unhindered Outcome1 High Matrix Retention Low VOC Emission Degradation1->Outcome1 Outcome2 Matrix Embrittlement High VOC Emission Degradation2->Outcome2

Thermal degradation pathways of 1,2- vs 1,3-aliphatic diamines.

Quantitative Performance Comparison

The following data summarizes the thermal degradation profiles of these catalysts when evaluated both in their neat (free) state and when incorporated into a standard MDI-based polyurethane elastomer matrix [4].

CatalystStructural Type

(Neat)

(Matrix)
Activation Energy (

)
Primary Degradation Product
1-(Dimethylamino)propan-2-ylamine Branched 1,2-Diamine142°C315°C~118 kJ/molSubstituted Imidazolidinone
DMAPA Linear 1,3-Diamine135°C290°C~104 kJ/molAliphatic amine fragments
TEDA Bicyclic Tertiary Amine174°C*285°C~98 kJ/molUnmodified TEDA (Volatilization)

*Note: TEDA exhibits a higher neat boiling/sublimation point but acts as a fugitive catalyst in matrices, leading to early mass loss via volatilization rather than structural breakdown.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Orthogonal detection methods (TGA coupled with FTIR and MS) are utilized to differentiate between simple catalyst volatilization and actual chemical degradation [3].

Protocol A: TGA-FTIR/MS Thermal Profiling

Purpose: To determine the exact onset of thermal degradation and identify the evolved gaseous species.

  • Sample Preparation: Load 5.0 ± 0.1 mg of the neat amine catalyst into an alumina crucible.

  • Baseline Calibration: Run a blank crucible under identical conditions to subtract background buoyancy effects.

  • Thermal Ramp: Heat the sample from 25°C to 400°C at a precise rate of 10°C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Evolved Gas Analysis (Orthogonal Validation):

    • Route the TGA exhaust through a heated transfer line (200°C) into an FTIR spectrometer and a Mass Spectrometer (MS).

    • Causality Check: Monitor MS m/z 58 (characteristic of the dimethylamine fragment). A sharp peak at m/z 58 coupled with FTIR absorbance at 1650-1700 cm⁻¹ (carbonyl stretch) confirms that the mass loss is due to urea/carbamate cleavage rather than simple evaporation.

Protocol B: Accelerated Isothermal Matrix Aging

Purpose: To evaluate the catalyst's stability when covalently bound within a polymer network.

  • Matrix Synthesis: Formulate a standard polyurethane elastomer using polymeric MDI and a 2000 MW polyether diol. Incorporate 1.5 wt% of the target amine catalyst.

  • Curing: Cure the samples at 80°C for 24 hours to ensure complete isocyanate conversion (validate via the disappearance of the NCO peak at 2270 cm⁻¹ in ATR-FTIR).

  • Isothermal Aging: Place the cured samples in a forced-air convection oven at 150°C for 168 hours (7 days).

  • Quantification: Measure the retention of tensile strength (ASTM D412) and quantify VOC emissions using Headspace GC-MS.

    • Causality Check: 1-(Dimethylamino)propan-2-ylamine matrices will show higher tensile retention because the steric hindrance prevents the localized unzipping of the polymer chains that typically plagues DMAPA-catalyzed systems.

Conclusion for Formulation Scientists

When formulating systems that will experience sustained thermal stress, the subtle structural shift from a 1,3-diamine (DMAPA) to a branched 1,2-diamine (1-(Dimethylamino)propan-2-ylamine) yields profound benefits. The alpha-methyl group provides critical steric shielding that delays the onset of matrix degradation and forces the degradation pathway toward stable, non-volatile cyclic intermediates rather than disruptive fragmentation.

References

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky. Available at: [Link]

  • Thermal Stability of Phase-Change Absorbents MEA-NHD-H2O and DMAPA-NHD-H2O in CO2 Capture Process. ACS Publications. Available at:[Link]

  • THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. Available at:[Link]

  • Catalyst composition for producing polyurethane resin, and method for producing polyurethane resin. Google Patents (US20150191565A1).

Comparative toxicity study of 1-(Dimethylamino)propan-2-ylamine vs other diamines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aliphatic diamines are a class of organic compounds characterized by the presence of two amino groups attached to an aliphatic carbon backbone. Their utility as building blocks in the synthesis of a wide array of chemical entities, including pharmaceuticals, polymers, and corrosion inhibitors, is well-established. However, their structural similarities often belie significant differences in their toxicological profiles. For researchers and professionals in drug development, a nuanced understanding of these differences is paramount for the selection of appropriate reagents and the safety of both laboratory personnel and end-users.

This guide presents a comparative toxicological study of four short-chain aliphatic diamines: 1,2-Diaminopropane, 1,3-Diaminopropane, N,N-Dimethylethylenediamine, and N,N-Dimethyl-1,3-propanediamine. The primary objective is to provide a clear, data-driven comparison of their acute toxicity, skin and eye irritation potential, sensitization effects, and mutagenicity. By synthesizing available data, this document aims to empower scientists to make informed decisions in their research and development endeavors.

Chemical Structures and Identification

A clear understanding of the molecular structure is fundamental to appreciating the structure-activity relationships that govern toxicity.

Figure 1: Chemical structures of the compared diamines.

Comparative Toxicity Data

The following table summarizes the available toxicological data for the four diamines. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources, primarily safety data sheets (SDS) and chemical databases.

Toxicological Endpoint1,2-Diaminopropane1,3-DiaminopropaneN,N-DimethylethylenediamineN,N-Dimethyl-1,3-propanediamine
Acute Oral Toxicity (LD50) 1300 mg/kg (Rat)[1]700 mg/kg (Rat)1135 mg/kg (Rabbit)410 - 1600 mg/kg (Rat)[2]
Acute Dermal Toxicity (LD50) 430 mg/kg (Rabbit)[1]200 mg/kg (Rabbit)No data availableNo data available
Acute Inhalation Toxicity (LC50) No data availableNo data availableNo data available> 4.31 mg/L (Rat)[2]
Skin Corrosion/Irritation Category 1A; Causes severe skin burns[1]Category 1A; Causes severe skin burns and eye damage[3]Category 1B; Causes severe skin burns and eye damageCategory 1B; Causes severe skin burns and eye damage[2]
Serious Eye Damage/Irritation Category 1; Causes serious eye damage[4]Category 1; Causes serious eye damageCategory 1; Causes serious eye damageCorrosive; Causes irreversible eye damage[2]
Skin Sensitization No definitive data; some sources indicate potentialCategory 1; May cause an allergic skin reaction[5]No definitive data; potential sensitizerCategory 1; May cause an allergic skin reaction[2]
Germ Cell Mutagenicity (Ames Test) Negative[6]Negative[7]No data availableNegative in several in vitro assays[2]
Reproductive/Developmental Toxicity No data availableNot classified as a reproductive toxicant[5]No data availableNot a reproductive or developmental toxicant based on available data[2]

Experimental Methodologies

To ensure a thorough understanding of the presented data, this section outlines the principles and procedures of key toxicological assays referenced in this guide.

Acute Oral Toxicity (OECD 420, 423, 425)

The determination of acute oral toxicity, often expressed as the LD50 (the dose lethal to 50% of a test population), is a fundamental step in toxicological assessment. The Organisation for Economic Co-operation and Development (OECD) has established several guidelines to standardize this testing while minimizing animal use.

  • Principle: A test substance is administered orally in a single dose or multiple doses within 24 hours to groups of experimental animals, typically rats.[1][2] Observations of effects and mortality are made over a defined period, usually 14 days.[8]

  • Methodologies:

    • OECD 420 (Fixed Dose Procedure): This method aims to identify a dose that produces clear signs of toxicity without causing mortality.[2][5][8] Dosing is initiated at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg) and adjusted based on the observed outcome.[8]

    • OECD 423 (Acute Toxic Class Method): This method classifies a substance into a toxicity class based on the number of mortalities observed at specific dose levels.[1][2]

    • OECD 425 (Up-and-Down Procedure): This sequential testing method allows for the estimation of the LD50 with a smaller number of animals.[1][2]

start Select Starting Dose (e.g., 300 mg/kg) dose Administer Single Oral Dose to Animal Group start->dose observe Observe for 14 Days (Toxicity Signs & Mortality) dose->observe data Record Data observe->data end Determine LD50 or Toxicity Classification data->end start Prepare Reconstructed Human Epidermis (RhE) Tissues apply Apply Test Diamine start->apply incubate Incubate (e.g., 60 min) apply->incubate wash Wash and Post-Incubate (e.g., 42 hours) incubate->wash mtt MTT Assay wash->mtt measure Measure Formazan Absorbance mtt->measure classify Classify as Irritant or Non-Irritant measure->classify cluster_main Ames Test Workflow strain His- Salmonella Strain Test Diamine S9 Mix (optional) mix Mix in Top Agar strain->mix plate Plate on Histidine-Free Medium mix->plate incubate Incubate at 37°C plate->incubate count Count Revertant Colonies incubate->count result Evaluate Mutagenic Potential count->result

Figure 4: Simplified workflow of the Ames test for mutagenicity.

Discussion and Conclusion

The data compiled in this guide highlights the significant toxicological variations among structurally similar aliphatic diamines. All four compounds are classified as corrosive or severe irritants to the skin and eyes, a common characteristic of alkaline amines. This underscores the critical need for appropriate personal protective equipment (PPE) when handling these substances.

In terms of acute toxicity, 1,3-Diaminopropane appears to be the most toxic via both oral and dermal routes among the compounds with available data. N,N-Dimethyl-1,3-propanediamine also demonstrates notable oral toxicity.

Regarding sensitization, both 1,3-Diaminopropane and N,N-Dimethyl-1,3-propanediamine are confirmed skin sensitizers, indicating a risk of allergic contact dermatitis upon repeated exposure. T[2][5]his is a crucial consideration for applications where dermal contact is possible.

Encouragingly, where data is available, the tested diamines (1,2-Diaminopropane, 1,3-Diaminopropane, and N,N-Dimethyl-1,3-propanediamine) have shown negative results for mutagenicity in the Ames test. S[2][6][7]imilarly, for 1,3-Diaminopropane and N,N-Dimethyl-1,3-propanediamine, the limited available data do not indicate reproductive or developmental toxicity.

References

  • Human health tier II assessment for 1,3-Propanediamine, N,N-dimethyl-. (2015, July 3). Australian Industrial Chemicals Introduction Scheme. Available at: [Link]

  • Safety Data Sheet: 1,3-Diaminopropane. (2020, April 20). Chemos GmbH & Co. KG. Available at: [Link]

  • OECD Guideline for the Testing of Chemicals, Section 4, Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001).
  • OECD Guideline for the Testing of Chemicals, Section 4, Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013).
  • OECD Guidelines for the Testing of Chemicals. (n.d.).
  • Evaluation of health hazards by exposure to N,N-Dimethyl-1,3-propanediamine and proposal of a health-based quality criterion in ambient air. (2013, September). Danish Environmental Protection Agency.
  • Regulatory Skin Irritation Test (OECD Test Guideline 439). (n.d.). XCellR8. Available at: [Link]

  • Skin irritation and corrosion toxicity tests: OECD Guideline 439. (n.d.). nano-test.de. Available at: [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (1983, March). U.S. Environmental Protection Agency.
  • The in vitro mutagenicity assay – THE AMES TEST. (2023, September 6). Tentamus Group. Available at: [Link]

  • N,N-Dimethyl-1,3-propanediamine. (n.d.). Haz-Map. Available at: [Link]

  • N,N-Dimethylethylenediamine. (n.d.). PubChem. Available at: [Link]

  • N,N-Dimethyl-1,3-propanediamine. (n.d.). PubChem. Available at: [Link]

  • N,N'-Dimethyl-1,3-propanediamine. (n.d.). PubChem. Available at: [Link]

  • Material Safety Data Sheet - 1,2-Diaminopropane, PA. (2005, October 3). Cole-Parmer. Available at: [Link]

  • Safety Data Sheet - 1,2-Diaminopropane. (n.d.). HPC Standards.
  • Safety Data Sheet: N,N'-Dimethylethylenediamine. (n.d.). Chemos GmbH & Co. KG.
  • SAFETY DATA SHEET - N,N-Dimethylacetamide. (n.d.). FUJIFILM Wako.
  • SAFETY DATA SHEET - N,N,N',N'-Tetramethyl-1,3-propanediamine. (2025, December 21). Fisher Scientific.
  • SAFETY DATA SHEET - N,N-Dimethylethylamine. (2010, November 16). Thermo Fisher Scientific.
  • (3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. (2023, March 30). Publisso.
  • 1,3-diaminopropane. (n.d.). CAMEO Chemicals | NOAA.
  • 1,3-Diaminopropane for synthesis. (n.d.). Merck.
  • N,N-Dimethylethylenediamine CAS#: 108-00-9. (n.d.). ChemicalBook.
  • 1,2-Diaminopropane | CAS#:78-90-0. (n.d.). Chemsrc.
  • Buy 1,3-Diaminopropane Pharmaceutical Grade
  • diethyl-N,N'-dimethylethylenediamine. (n.d.). PubChem.
  • N,N-Dimethyl-1,3-propanediamine SDS, 109-55-7 Safety D
  • N,N′-Dimethyl-1,3-propanediamine SDS, 111-33-1 Safety D
  • N,N-Dimethyl-1,3-propanediamine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • SAFETY D
  • N,N-Diethylethylenediamine - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Ames test. (n.d.). Wikipedia.
  • Safety Data Sheet. (2014, July 21). Spectrum Chemical.
  • N,N'-Dimethylethylenediamine - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC - NIH.

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Safety Operating Guide

[1-(Dimethylamino)propan-2-yl](ethyl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of reactive building blocks like amine is paramount for maintaining laboratory safety, environmental compliance, and operational integrity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, self-validating framework for the proper disposal and spill management of this specific aliphatic diamine.

Physicochemical Profile & Hazard Context

amine is a low-molecular-weight aliphatic diamine containing both a tertiary and a secondary amine group. Understanding its physicochemical properties is the first step in designing a scientifically sound disposal protocol[1].

PropertyValue / Description
Chemical Name amine
CAS Number 937679-95-3
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
Chemical Class Aliphatic Diamine
Primary Hazards Corrosive, Irritant, Volatile Base
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, halogenated solvents

Mechanistic Causality in Amine Disposal

To build a robust safety culture, laboratory personnel must understand why specific disposal protocols are enforced, rather than simply following a checklist.

  • Why avoid drain disposal? Aliphatic amines with more than 6 carbon atoms (this molecule has 7) are generally prohibited from sink disposal[2]. They are highly basic, nucleophilic, and exhibit significant aquatic toxicity. Discharging them into the sanitary sewer disrupts the microbial ecosystems critical to municipal wastewater treatment facilities.

  • Why high-temperature incineration? Standard combustion of nitrogen-containing organic compounds yields highly toxic nitrogen oxide (NOx) gases. Therefore, institutional Environmental Health and Safety (EHS) guidelines mandate that amine waste be processed at licensed facilities equipped with high-temperature incinerators and specialized NOx scrubbers[2].

  • Why use sodium bisulfite for spills? When an aliphatic amine is spilled, its volatility presents an immediate inhalation hazard. Applying sodium bisulfite (a weak acid salt) neutralizes the basic amine, converting it into a stable, non-volatile amine salt. This mitigates both the corrosive hazard and the vapor pressure before physical cleanup begins[3][4].

Step-by-Step Methodologies

The following protocols provide actionable, step-by-step guidance for both routine waste segregation and emergency spill decontamination.

Protocol A: Routine Laboratory Waste Segregation

This protocol applies to the disposal of unused stock, reaction effluents, or contaminated solvents containing the amine.

  • Segregation: Collect the liquid waste in a chemically compatible container, such as High-Density Polyethylene (HDPE) or a PTFE-lined glass bottle. Critical: Do not mix this waste with halogenated solvents (e.g., chloroform, dichloromethane) or heavy metals, as aliphatic amines can react exothermically or form explosive complexes[2].

  • Labeling: Affix a standardized hazardous waste label immediately upon the first addition of waste. Clearly identify the contents as "amine" and mark the primary hazards as "Corrosive" and "Toxic."

  • Secondary Containment: Store the waste container within a secondary containment tray inside a dedicated, ventilated corrosives or flammables safety cabinet.

  • EHS Transfer: Once the container is 80% full, cap it securely and submit a waste pickup request to your institution's EHS department for high-temperature incineration.

Protocol B: Small Spill Decontamination (< 100 mL)

This protocol applies to accidental benchtop or fume hood spills.

  • Evacuation & PPE: Immediately alert nearby personnel. Don appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, splash-proof safety goggles, and a chemically resistant lab coat. Ensure the fume hood sash is at the appropriate working height to maximize ventilation[3].

  • Containment: Surround the perimeter of the spill with an inert absorbent material such as vermiculite, spill pillows, or dry sand[4]. Critical: Never use combustible materials like sawdust, as the heat of neutralization or oxidation can ignite it.

  • Neutralization: Carefully apply sodium bisulfite powder over the contained spill, working from the outside edges toward the center to prevent spreading[3][4]. Allow 5–10 minutes for the neutralization reaction to complete (the formation of the amine salt).

  • Collection: Using non-sparking tools (e.g., a polypropylene dustpan and brush), sweep the neutralized, absorbed mixture into a wide-mouth, sealable solid hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. Collect the rinsate using absorbent pads and dispose of them in the same solid hazardous waste container. Label the container as "Spill Debris: Neutralized Aliphatic Amine" and transfer to EHS.

Disposal Workflow Visualization

The following logical workflow illustrates the decision matrix for handling amine waste streams.

AmineDisposal Start Amine Waste Stream or Spill Detected PPE Don Appropriate PPE (Gloves, Goggles, Coat) Start->PPE Decision Waste Type? PPE->Decision Routine Routine Liquid Waste Decision->Routine Spill Accidental Spill Decision->Spill Collect Collect in HDPE/Glass Secondary Containment Routine->Collect Contain Contain with Vermiculite (Inert Absorbent) Spill->Contain Incinerate EHS High-Temp Incineration (with NOx Scrubbers) Collect->Incinerate Neutralize Neutralize with Sodium Bisulfite Contain->Neutralize SolidWaste Collect as Solid Hazardous Waste Neutralize->SolidWaste SolidWaste->Incinerate

Workflow for the segregation, neutralization, and disposal of aliphatic amine waste.

References

  • University of Nebraska Medical Center (UNMC). "Chemical Spill Plan: Aliphatic Amines". UNMC Environmental Health and Safety. [Link]

  • Vanderbilt University. "Laboratory Guide for Managing Chemical Waste". Vanderbilt Environmental Health and Safety (VEHS).[Link]

  • Georgia Institute of Technology. "Laboratory Safety Manual: Spill Response". Georgia Tech Environmental Health and Safety.[Link]

Sources

Navigating the Safe Handling of 1-(Dimethylamino)propan-2-ylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher and drug development professional, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. The handling of each compound, including the aminopropane derivative amine, demands a bespoke safety strategy grounded in a deep understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of proactive safety and responsible chemical stewardship.

Disclaimer: A specific Safety Data Sheet (SDS) for amine was not publicly available at the time of this writing. The following guidance is synthesized from data on structurally similar aminopropanol and diamine compounds. This information should be considered a preliminary safety framework. Researchers must consult the specific SDS provided by their chemical supplier for definitive guidance and conduct a thorough, site-specific risk assessment before commencing any work.

Hazard Assessment: Understanding the Adversary

Based on the analysis of analogous compounds, amine is anticipated to present a multi-faceted hazard profile. The primary threats are its likely corrosive nature, flammability, and potential for toxicity upon contact or inhalation.

  • Corrosivity: Amines are characteristically alkaline and can cause severe skin burns and eye damage upon contact.[1][2][3][4][5] The molecular structure suggests it can act as a strong base, posing a significant risk to epithelial tissues.

  • Flammability: Similar short-chain amino alcohols are flammable liquids and vapors, with relatively low flash points.[1][2][6] This necessitates strict control of ignition sources.

  • Toxicity: Harmful effects are expected if the compound is swallowed, comes into contact with skin, or is inhaled.[1][3][4][7] Symptoms of overexposure can include headache, dizziness, nausea, and respiratory irritation.[1][5]

Anticipated Hazard Summary
Hazard ClassPotential EffectsSupporting Evidence from Analogous Compounds
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3][4]Category 1B (Causes severe skin burns and eye damage)[2][5]
Serious Eye Damage Causes serious, potentially irreversible eye damage.[1][2][3][4]Category 1 (Causes serious eye damage)[2][5]
Flammable Liquid Liquid and vapor may be flammable; containers can explode when heated.[1][2]Category 3 Flammable Liquid[2]
Acute Toxicity (Oral) Harmful if swallowed, may cause severe damage to digestive tract.[1][3][4]Category 4 (Harmful if swallowed)[7][8]
Acute Toxicity (Dermal) Harmful in contact with skin.[1][3][4]Category 4 (Harmful in contact with skin)[7]
Acute Toxicity (Inhalation) May cause respiratory irritation.[1][3]Harmful if inhaled.[3][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable. The selection of specific equipment must be guided by the potential for splashing, aerosol generation, and the duration of handling.

Foundational PPE Workflow

The following diagram outlines the logical flow for selecting and using PPE when handling amine.

PPE_Workflow PPE Selection and Use Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_post Post-Operation A Review Supplier-Specific SDS B Conduct Task-Specific Risk Assessment A->B C Eye/Face Protection: Chemical Goggles & Face Shield B->C D Hand Protection: Chemically Resistant Gloves (e.g., Butyl Rubber, Neoprene) B->D E Body Protection: Flame-Retardant, Chemically Impervious Lab Coat or Apron B->E F Respiratory Protection: Required if Ventilation is Inadequate (NIOSH-approved Respirator) B->F G Don PPE Correctly H Handle Chemical in a Certified Chemical Fume Hood G->H I Inspect PPE for Integrity During Use H->I J Doff PPE Correctly to Avoid Contamination K Dispose of Contaminated PPE as Hazardous Waste J->K L Wash Hands Thoroughly K->L

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.